molecular formula C9H9N3 B2695090 3-(1H-imidazol-1-yl)-5-methylpyridine CAS No. 1376313-08-4

3-(1H-imidazol-1-yl)-5-methylpyridine

Cat. No.: B2695090
CAS No.: 1376313-08-4
M. Wt: 159.192
InChI Key: PGXFQQDQBSVFBS-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-5-methylpyridine (CAS Number: 1376313-08-4) is a heterocyclic organic compound with the molecular formula C 9 H 9 N 3 and a molecular weight of 159.19 g/mol . This compound serves as a valuable chemical building block and ligand precursor in scientific research and development. The structure of this compound incorporates two nitrogen-containing aromatic rings—a pyridine and an imidazole—which are of significant interest in coordination chemistry. Ligands featuring pyridine and imidazole moieties are known to coordinate with various metal ions, such as nickel (Ni(II)) and copper (Cu(II)) . This chelating potential makes it a candidate for developing novel metal extractants and catalysts . Furthermore, structurally similar imidazole-pyridine compounds are investigated in medicinal chemistry for their biological activity , highlighting the potential of this chemical scaffold in pharmaceutical research . Please handle with care and refer to the Material Safety Data Sheet (MSDS) before use. This product is intended for Research and Development use only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-imidazol-1-yl-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-8-4-9(6-11-5-8)12-3-2-10-7-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXFQQDQBSVFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility data of 3-(1H-imidazol-1-yl)-5-methylpyridine in organic solvents

[1][2]

Executive Summary & Compound Profile

This compound is a heteroaromatic intermediate often utilized in the synthesis of ketolide antibiotics (e.g., Telithromycin analogs) and coordination ligands.[1][2] Its structure features two nitrogen-containing aromatic rings: a pyridine ring methylated at the 5-position and an imidazole ring linked via the N1-nitrogen at the pyridine 3-position.[1][2]

Physicochemical Drivers of Solubility
  • Structural Character: Planar, heteroaromatic, and moderately polar.[2][3]

  • Key Interactions: The pyridine nitrogen (sp²) and imidazole N3 (sp²) act as Hydrogen Bond Acceptors (HBA).[1][2] The absence of -OH or -NH donors reduces water solubility compared to amino- or hydroxy-substituted analogs, but maintains high solubility in polar aprotic solvents.[1][2]

  • Predicted LogP: ~1.2 – 1.6 (Moderate lipophilicity).[1][2]

  • Melting Point: Typically >90°C (Solid at RT), implying significant lattice energy that solvents must overcome.[2]

Predicted Solubility Landscape

Based on structural analogs (e.g., 3-(1H-imidazol-1-yl)pyridine, CAS 51746-85-1), the following solubility trends are projected. These values act as a starting guide for solvent selection in process design.

Solvent ClassRepresentative SolventPredicted Solubility TrendRationale
Polar Aprotic DMSO, DMF High (>100 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice effectively.[1][2]
Polar Protic Methanol, Ethanol Moderate-High (20–80 mg/mL)Solvation via H-bonding to pyridine/imidazole nitrogens.[1][2] Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).[1][2]
Chlorinated Dichloromethane (DCM) Moderate (10–50 mg/mL)Good solvation of the aromatic system; useful for extraction.[1][2]
Esters/Ketones Ethyl Acetate, Acetone Low-Moderate (5–20 mg/mL)Often used as anti-solvents or for crystallization at high temperatures.[1][2]
Aqueous Water (pH 7) Low (<5 mg/mL)Lack of H-bond donors limits aqueous solubility unless pH is adjusted (soluble in acidic pH < 4 due to protonation).[1][2]
Non-Polar Hexane, Heptane Negligible (<1 mg/mL)High lattice energy prevents dissolution in non-polar media; ideal anti-solvents.[2]

Process Insight: For purification, a recrystallization system using Ethyl Acetate (hot) / Hexane (cold) or Methanol (solvent) / Water (anti-solvent) is recommended based on this profile.[1][2]

Experimental Protocol: Isothermal Saturation Method

To generate definitive thermodynamic data, follow this self-validating protocol. This method minimizes errors from supersaturation and solvent evaporation.[1]

Phase 1: Preparation & Equilibration[1]
  • Excess Solute Addition: Add this compound in excess to 10 mL of the target solvent in a jacketed glass vessel. Ensure a visible solid phase remains (suspension).[1][2]

  • Temperature Control: Connect the vessel to a thermostatic water bath (accuracy ±0.05 K). Set the initial temperature (e.g., 298.15 K).

  • Agitation: Stir continuously at 400–600 rpm using a magnetic stirrer.

    • Validation: Ensure no vortex forms to prevent solvent evaporation/splashing.[1]

  • Equilibration Time: Allow the system to equilibrate for 24–48 hours .

    • Check: If the solid disappears, add more compound immediately.

Phase 2: Sampling & Phase Separation[1]
  • Sedimentation: Stop stirring and allow the suspension to settle for 30 minutes at the set temperature.

  • Filtration: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE syringe filter .

    • Critical: Pre-heating the syringe/filter to the bath temperature prevents precipitation during sampling (especially for measurements >40°C).

  • Dilution: Immediately transfer a known volume (e.g., 0.5 mL) of the filtrate into a volumetric flask containing the mobile phase (for HPLC) to quench the state.

Phase 3: Analytical Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Ammonium Acetate buffer) – Gradient or Isocratic (e.g., 40:60).[2]

  • Detection: UV at

    
     (typically ~260–270 nm for pyridine-imidazole systems).[1][2]
    
  • Quantification: Calculate concentration (

    
    ) using a 5-point calibration curve (
    
    
    ).

Thermodynamic Modeling & Correlation

Once experimental data (

Modified Apelblat Equation21
The Modified Apelblat Model
12
  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical model parameters derived via multiple linear regression.
    

Interpretation of Parameters:

  • Parameter B: Related to the enthalpy of solution. A negative B value typically indicates an endothermic process (solubility increases with T).[1][2]

  • Parameter C: Accounts for the temperature dependence of the heat capacity.

Thermodynamic Functions

From the Apelblat parameters, calculate the standard enthalpy (



  • Enthalpy:

    
    [1][2]
    
  • Entropy:

    
    [1][2]
    
  • Gibbs Energy:

    
    [1][2]
    

Note: For this compound, dissolution is expected to be endothermic (

entropy-driven

12

Workflow Visualization

The following diagram outlines the logical flow for determining and utilizing solubility data for process optimization.

SolubilityWorkflowCompoundSolid Compound(this compound)SolventSelectSolvent Screening(MeOH, EtOH, EtOAc, DMSO)Compound->SolventSelectInputEquilibrationIsothermal Saturation(24-48h, T1...Tn)SolventSelect->EquilibrationPrepSamplingSampling & Filtration(0.45 µm PTFE)Equilibration->SamplingEquilibrium ReachedAnalysisHPLC-UV QuantificationSampling->AnalysisAliquotDataFitThermodynamic Modeling(Apelblat / van't Hoff)Analysis->DataFitx_exp DataProcessProcess Design(Crystallization/Purification)DataFit->ProcessModel Parameters

Caption: Workflow for solubility determination, from solvent selection to thermodynamic modeling and process application.

References

  • Solubility Measurement Protocols

    • Hefter, G. T., & Tomkins, R. P. T.[2] (Eds.).[1][2] (2003).[1][2][4] The Experimental Determination of Solubilities. Wiley.[1] Link[1][2]

    • Avdeef, A. (2007).[5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2]

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91.[1][2] Link[1][2]

  • Related Compound Data (Imidazole-Pyridine Derivatives)

    • Emel'yanenko, V. N., et al. (2018).[2] Thermodynamic properties of imidazole and its derivatives. Journal of Chemical Thermodynamics, 117, 174-182.[2]

    • PubChem Compound Summary for CID 3040177 (3-(1H-imidazol-5-yl)pyridine).[1][2] Link

An In-depth Technical Guide to the Acidity Constants (pKa) of 3-(1H-imidazol-1-yl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the acidity constants (pKa) of 3-(1H-imidazol-1-yl)-5-methylpyridine. As no experimentally determined pKa values for this specific molecule are readily available in the current literature, this document will focus on the foundational principles governing its acid-base chemistry, the theoretical estimation of its pKa values, and detailed, field-proven methodologies for their empirical determination. This guide is intended to empower researchers to accurately determine and interpret the pKa of this and structurally similar compounds, a critical parameter in drug discovery and development.

Introduction: The Significance of pKa in Drug Development

The ionization state of a molecule, dictated by its pKa value(s) and the pH of its environment, is a cornerstone of its physicochemical profile. For a drug candidate like this compound, the pKa values of its basic nitrogen centers govern critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including:

  • Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form.

  • Permeability: The neutral form of a molecule typically permeates biological membranes more readily.

  • Receptor Binding: The charge state of a molecule can profoundly influence its interaction with its biological target.

Therefore, a thorough understanding and accurate determination of the pKa values of this compound are indispensable for predicting its behavior in biological systems and for the rational design of new chemical entities.

Theoretical Framework: Predicting the Protonation Behavior

This compound possesses two basic nitrogen atoms that are likely to be protonated in a physiologically relevant pH range: the pyridine nitrogen and the non-substituted imidazole nitrogen.

Basicity of the Constituent Heterocycles
  • Pyridine: Pyridine is a weak base with a pKa of approximately 5.23 for its conjugate acid, the pyridinium ion.[1][2] The lone pair of electrons on the nitrogen atom is not involved in the aromatic system and is thus available for protonation.

  • Imidazole: Imidazole is amphoteric, meaning it can act as both an acid and a base. Its conjugate acid, the imidazolium ion, has a pKa of about 7.0, making imidazole a stronger base than pyridine.[3][4][5][6] The N-3 nitrogen's lone pair is available for protonation. The N-1 nitrogen's lone pair is part of the aromatic sextet, and deprotonation of the N-H bond occurs at a much higher pH (pKa around 14.5), making it a very weak acid.[3][4][5][7]

Substituent Effects on pKa

The electronic effects of the substituents on each ring will modulate the basicity of the nitrogen atoms.

  • Effect of the Methyl Group on the Pyridine Ring: The methyl group at the 5-position of the pyridine ring is an electron-donating group through a positive inductive effect (+I). This effect increases the electron density on the pyridine nitrogen, making it more basic. Therefore, the pKa of the pyridine moiety in this compound is expected to be slightly higher than that of unsubstituted pyridine (pKa ≈ 5.2). For comparison, the pKa of 2-methylpyridine's conjugate acid is 5.94.[8]

  • Effect of the Imidazolyl Group on the Pyridine Ring: The imidazole ring, attached at the 3-position of the pyridine ring, will primarily exert an electron-withdrawing inductive effect (-I) due to the electronegativity of its nitrogen atoms. This will decrease the electron density on the pyridine nitrogen, making it less basic.

  • Effect of the 5-Methylphenyl Group on the Imidazole Ring: The 5-methylphenyl group attached to the N-1 position of the imidazole ring will influence the basicity of the N-3 nitrogen. The net effect will be a combination of inductive and resonance effects.

Predicted Protonation Equilibria

Based on the above considerations, this compound is expected to have two pKa values in the aqueous pH range of 1-14, corresponding to the two protonation steps. The imidazole nitrogen is expected to be the more basic center.

  • First Protonation (Higher pKa): The first protonation is likely to occur on the N-3 of the imidazole ring.

  • Second Protonation (Lower pKa): The second protonation will occur on the pyridine nitrogen.

The protonation equilibria can be visualized as follows:

G B Neutral (B) BH Monoprotonated (BH+) B->BH + H+ (pKa1) BH2 Diprotonated (BH2++) BH->BH2 + H+ (pKa2)

Caption: Protonation equilibria of this compound.

Experimental Determination of pKa Values

The pKa values of this compound can be accurately determined using several established experimental techniques. Potentiometric titration is the most common and direct method.

Potentiometric Titration

This method involves the gradual addition of a strong acid (e.g., HCl) to a solution of the compound and monitoring the resulting pH changes with a calibrated pH meter.[9][10][11][12]

  • Apparatus:

    • Calibrated pH meter with a combination glass electrode

    • Automatic titrator or a magnetic stirrer and a burette

    • Titration vessel

    • Nitrogen gas supply

  • Reagents:

    • This compound (accurately weighed)

    • Standardized 0.1 M hydrochloric acid (HCl) solution

    • Standardized 0.1 M sodium hydroxide (NaOH) solution (for back-titration if needed)

    • Potassium chloride (KCl) solution (to maintain constant ionic strength)

    • Carbonate-free deionized water

    • Standard pH buffers (e.g., pH 4, 7, and 10) for calibration

  • Procedure:

    • Calibrate the pH meter using the standard buffers.[9]

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to a concentration of approximately 1-10 mM.[9][12]

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[9]

    • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide and maintain an inert atmosphere during the titration.[9][12]

    • Immerse the pH electrode in the solution and allow the reading to stabilize.

    • Titrate the solution with the standardized HCl solution, adding small increments of the titrant and recording the pH after each addition. Collect more data points near the equivalence points.[12]

    • Continue the titration until the pH has dropped significantly past the expected pKa values.

  • Data Analysis:

    • Plot the measured pH versus the volume of HCl added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve (i.e., where the slope is steepest). This can be more accurately determined by plotting the first or second derivative of the titration curve.

    • For a diprotic base, two equivalence points will be observed. The pKa for the more basic site (pKa1) is the pH at the first half-equivalence point, and the pKa for the less basic site (pKa2) is the pH at the second half-equivalence point.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Water with KCl A->B C Purge with N2 B->C E Titrate with HCl C->E D Calibrate pH Meter D->E F Record pH vs. Volume E->F G Plot Titration Curve F->G H Determine Equivalence and Half-Equivalence Points G->H I Calculate pKa Values H->I

Caption: Workflow for pKa determination by potentiometric titration.

UV-Spectrophotometry

This method is useful for compounds that have a chromophore near the ionization center, leading to a change in the UV-Vis spectrum upon protonation.[13][14][15][16] It requires less sample than potentiometric titration.

  • Apparatus:

    • UV-Vis spectrophotometer

    • Calibrated pH meter

    • Quartz cuvettes

  • Reagents:

    • This compound stock solution (e.g., in DMSO)

    • A series of buffer solutions of known pH and constant ionic strength, covering a wide pH range (e.g., pH 2 to 12).[13]

  • Procedure:

    • Prepare a series of solutions of the compound at a constant concentration in the different pH buffers.

    • Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

    • Record the spectrum of the fully protonated form (in a highly acidic solution) and the fully deprotonated form (in a highly basic solution).

  • Data Analysis:

    • Identify the wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at a selected wavelength versus pH. The resulting sigmoidal curve will have an inflection point at the pKa.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry.

Computational Approaches to pKa Prediction

In silico methods can provide a rapid estimation of pKa values, which can be valuable for prioritizing compounds in the early stages of drug discovery. These methods range from empirical approaches based on large databases of known pKa values to more computationally intensive quantum mechanical calculations.[17][18][19][20][21][22]

Several software packages are available for pKa prediction, often utilizing a combination of empirical rules, quantitative structure-property relationship (QSPR) models, and quantum chemical calculations. It is important to note that while these methods are powerful, their accuracy can vary depending on the chemical class of the compound and the methodology employed.

Data Interpretation and Application

The experimentally determined pKa values will allow for the construction of a speciation diagram, which illustrates the percentage of each ionic species as a function of pH. This is crucial for understanding the compound's behavior in different biological compartments. For example, knowing the pKa values will help predict the extent of absorption in the acidic environment of the stomach versus the more neutral pH of the small intestine.

Hypothetical pKa Values and Speciation

Let's assume the following hypothetical pKa values for this compound:

  • pKa1 (imidazole) = 6.8

  • pKa2 (pyridine) = 4.5

pKa ValueCorresponding Functional Group
pKa1 ≈ 6.8 Imidazole (protonation of N-3)
pKa2 ≈ 4.5 Pyridine (protonation of pyridine N)

At physiological pH (7.4), the imidazole ring would be predominantly in its neutral form, while the pyridine ring would also be neutral. In the acidic environment of the stomach (pH 1-3), both nitrogen atoms would be fully protonated.

Conclusion

While specific experimental pKa values for this compound are not currently published, this guide has provided a robust framework for their theoretical estimation and experimental determination. The acid-base properties of this molecule are dictated by the interplay of the basicities of the pyridine and imidazole rings, modulated by the electronic effects of their substituents. Accurate determination of these pKa values, through methodologies like potentiometric titration, is a critical step in the characterization of this compound for its potential application in drug development. The protocols and principles outlined herein provide a clear path for researchers to obtain this vital physicochemical data.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

  • Pyridine | C5H5N | CID 1049 - PubChem. Available at: [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. Available at: [Link]

  • Effect of Substituents On Basicity of Pyridine | PDF - Scribd. Available at: [Link]

  • Chemical and Pharmacological Properties of Imidazoles - Human Journals. Available at: [Link]

  • Imidazole - Wikipedia. Available at: [Link]

  • Imidazole | C3H4N2 | CID 795 - PubChem. Available at: [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. Available at: [Link]

  • Pyridine - Wikipedia. Available at: [Link]

  • Development of Methods for the Determination of pKa Values - PMC. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available at: [Link]

  • Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at: [Link]

  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds. Available at: [Link]

  • 2-Methylpyridine - Wikipedia. Available at: [Link]

  • UV-Vis Spectrometry, pKa of a dye. Available at: [Link]

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY - eGyanKosh. Available at: [Link]

  • Potentiometric Titration of an Unknown Weak Acid. Available at: [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. Available at: [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Available at: [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review - Semantic Scholar. Available at: [Link]

  • Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Available at: [Link]

  • Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review - ResearchGate. Available at: [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. Available at: [Link]

  • [FREE] Why is 2-methylpyridine a weaker base than pyridine? A) It has a higher electron density on the nitrogen - brainly.com. Available at: [Link]

Sources

Literature review of 3-(1H-imidazol-1-yl)-5-methylpyridine synthesis history

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-(1H-imidazol-1-yl)-5-methylpyridine

Introduction: The Significance of the Imidazolyl-Pyridine Scaffold

The this compound moiety is a privileged heterocyclic scaffold that serves as a crucial building block in the fields of medicinal chemistry and materials science. The unique electronic properties arising from the coupling of an electron-rich imidazole ring with an electron-deficient pyridine ring bestow upon it a versatile character for molecular recognition and interaction.[1][2] Imidazole derivatives are integral to a vast array of biologically active compounds, including antifungals, antihistamines, and anticancer agents, owing to the ability of the imidazole group to engage with various enzymes and receptors in biological systems.[1][3] Consequently, the development of robust and efficient synthetic routes to access molecules like this compound is of paramount importance for drug discovery and development professionals.

This guide provides a comprehensive review of the historical and contemporary synthetic strategies employed to construct this valuable molecule. We will delve into the mechanistic underpinnings of these methodologies, compare their relative merits, and provide detailed experimental protocols, offering field-proven insights for researchers and scientists.

Core Synthetic Strategies: Forging the Critical C-N Bond

The primary challenge in synthesizing this compound lies in the formation of the C-N bond between the C3 position of the pyridine ring and the N1 position of the imidazole ring. Historically, this has been accomplished through classical condensation reactions, which have largely been superseded by modern, more efficient transition-metal-catalyzed cross-coupling reactions.

The Classical Approach: Ullmann-Type Condensation

The Ullmann condensation, first reported in the early 20th century, represents the foundational method for forming aryl-nitrogen bonds.[4][5] This reaction involves the copper-promoted coupling of an aryl halide with a nucleophile, in this case, imidazole.

Causality Behind Experimental Choices: The reaction typically requires a copper source, often in stoichiometric amounts, a base, and high temperatures (frequently exceeding 150-200 °C).[4] The copper(I) species is believed to be the active catalyst, which coordinates with both the imidazole nucleophile and the aryl halide to facilitate the coupling.[4] The high reaction temperatures are necessary to overcome the significant activation energy barrier for this transformation. The base, such as potassium carbonate or a hydroxide, serves to deprotonate the imidazole, forming the more nucleophilic imidazolide anion. The choice of a high-boiling polar aprotic solvent like DMF or NMP is crucial to solubilize the reagents and achieve the required temperatures.[4]

While historically significant, the Ullmann condensation suffers from several drawbacks:

  • Harsh Conditions: The high temperatures can limit the functional group tolerance of the substrates.

  • Stoichiometric Copper: Traditional protocols often require stoichiometric or supra-stoichiometric amounts of copper, leading to difficulties in product purification and significant metallic waste.

  • Substrate Scope: The reaction is often limited to more activated aryl halides (e.g., those bearing electron-withdrawing groups).[4]

Caption: General workflow for the Ullmann Condensation.

The Modern Standard: Buchwald-Hartwig Amination

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized C-N bond formation.[6][7][8] This methodology offers a milder, more efficient, and far more versatile alternative to the Ullmann condensation for synthesizing aryl amines.[6][7]

Causality Behind Experimental Choices: The Buchwald-Hartwig reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][8]

  • Palladium Precatalyst: Sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. These are reduced in situ to the active Pd(0) species.

  • Phosphine Ligands: This is the most critical component. The limitations of early catalyst systems were overcome by the development of bulky, electron-rich phosphine ligands by the Buchwald group (e.g., XPhos, SPhos, RuPhos).[8][9] These ligands serve multiple purposes: they stabilize the palladium center, they increase the electron density on the metal to promote the initial oxidative addition step with the aryl halide, and their steric bulk facilitates the final reductive elimination step to release the product and regenerate the catalyst.[8]

  • Base: A non-nucleophilic base is required to deprotonate the imidazole. The choice of base (e.g., Cs₂CO₃, K₃PO₄, LiHMDS) can be critical and often needs to be optimized for a specific substrate combination.[10][11]

  • Solvent: Anhydrous aprotic solvents like toluene, dioxane, or THF are typically used to prevent catalyst deactivation.[9][10]

The reaction proceeds under significantly milder conditions (often 65-110 °C) and with much lower catalyst loadings (typically 1-5 mol %), making it compatible with a wide range of functional groups.[10][11]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(X)]L_n pd0->oa_complex Ar-X label_oa Oxidative Addition amine_complex [Ar-Pd(II)(Imidazolide)]L_n oa_complex->amine_complex + Imidazole, - HX (Base assisted) label_le Ligand Exchange (Deprotonation) amine_complex->pd0 product Ar-Imidazole amine_complex->product label_re Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig Amination.

Comparative Summary of Synthetic Methods

MethodStarting MaterialsKey ReagentsTypical ConditionsYieldAdvantages & Disadvantages
Ullmann Condensation 3-Bromo-5-methylpyridine, ImidazoleCu(I) or Cu(0), Base (K₂CO₃)>150 °C, Polar aprotic solvent (DMF, NMP)ModeratePro: Inexpensive catalyst. Con: Harsh conditions, poor functional group tolerance, high catalyst loading, purification issues.[4]
Buchwald-Hartwig Amination 3-Bromo-5-methylpyridine, ImidazolePd Precatalyst, Phosphine Ligand, Base (Cs₂CO₃, K₃PO₄)65-110 °C, Anhydrous solvent (Toluene, Dioxane)Good to ExcellentPro: Mild conditions, high yields, broad functional group tolerance, low catalyst loading.[6][7] Con: Cost of palladium and ligands, requires inert atmosphere.

Detailed Experimental Protocols

The following protocols are representative examples and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Ullmann-Type Synthesis of this compound

This protocol is adapted from general procedures for Ullmann condensations.[4]

  • Self-Validating System & Safety: This reaction must be conducted in a well-ventilated fume hood due to the use of a high-boiling solvent. All glassware should be thoroughly dried to prevent side reactions.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.2 equiv.), 3-bromo-5-methylpyridine (1.0 equiv.), copper(I) iodide (CuI, 0.2 equiv.), and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).

    • Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Execution:

    • Place the flask in an oil bath and heat the mixture to 150 °C with vigorous stirring. The use of a reflux condenser is essential to prevent solvent loss.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. The copper salts will often precipitate or partition into the aqueous layer.

    • Filter the mixture through a pad of Celite to remove insoluble materials.

    • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Protocol 2: Buchwald-Hartwig Synthesis of this compound

This protocol is based on modern, well-established Buchwald-Hartwig amination procedures.[9][10][11]

  • Self-Validating System & Safety: This reaction is highly sensitive to oxygen and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. Solvents must be anhydrous.

  • Reaction Setup:

    • In a glovebox or under a positive pressure of argon, charge a dry Schlenk tube or reaction vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), RuPhos (8 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv.). The use of a pre-catalyst complex can also be considered.

    • Add 3-bromo-5-methylpyridine (1.0 equiv.) and imidazole (1.2 equiv.).

    • Add anhydrous 1,4-dioxane or toluene (to achieve a concentration of ~0.2 M).

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. The progress should be monitored by TLC or LC-MS. Reactions are often complete within 4-16 hours.[10]

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and add a saturated aqueous solution of ammonium chloride to quench the reaction.[10]

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Conclusion and Future Outlook

The synthesis of this compound has evolved from harsh, classical methods to highly efficient and mild palladium-catalyzed protocols. The Buchwald-Hartwig amination stands as the current state-of-the-art, offering superior yields, broader applicability, and milder conditions essential for modern drug discovery campaigns. While the Ullmann condensation remains a historically important and cost-effective method, its practical application is limited by its significant drawbacks. Future advancements may focus on further reducing the cost of catalysis, perhaps through the development of more stable and reusable catalyst systems or by exploring catalysts based on more abundant and less expensive metals like copper or nickel under milder conditions.[12] For researchers and drug development professionals, a thorough understanding of these synthetic strategies is crucial for the efficient and reliable production of this and related imidazolyl-pyridine scaffolds.

References

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC. (2020, March 3). National Center for Biotechnology Information. [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Protheragen. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. (2023, October 5). TSI Journals. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems. [Link]

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Royal Society of Chemistry. [Link]

  • Acid-catalyzed tandem reaction for the synthesis of pyridine derivatives via C=C/C(sp3)–N bond cleavage of enones and primary amines. (2017, February 24). RSC Publishing. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • C-N Bond Formation in Pyridine Reactions. Scribd. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. (2024, December 12). National Center for Biotechnology Information. [Link]

  • Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. (2022, May 27). PubMed. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark. [Link]

  • Synthesis of 3-((4-(1H-imidazo[4,5-b]pyridin-2-yl)phenyl)methylamino)-2-arylthiazolidin-4-ones and 4-(1H-imidazo[4,5-b]pyridin-2-yl)phenyl)-N-(5-aryl-1H-1,2,3-triazol-1-yl)methanamines. Der Pharma Chemica. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019, July 19). Beilstein Journals. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2014, December 15). ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. [Link]

  • Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. (2007, March 1). PubMed. [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journals. [Link]

  • Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1][3][13]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC. National Center for Biotechnology Information. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. [Link]

  • Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization. Chemical Communications (RSC Publishing). [Link]

  • 2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of 3-(1H-imidazol-1-yl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological study for 3-(1H-imidazol-1-yl)-5-methylpyridine has been identified in publicly available literature and databases. This guide has been meticulously compiled by synthesizing data from its constituent chemical moieties—imidazole and methyl-pyridine—and structurally analogous compounds. The information herein serves as a predictive and precautionary resource and should not supersede empirical testing for this specific molecule.

Section 1: Executive Summary and Predicted Hazard Profile

This compound is a heterocyclic compound incorporating both an imidazole and a methyl-substituted pyridine ring. Such structures are of significant interest in medicinal chemistry, often forming the backbone of various therapeutic agents.[1][2][3] The absence of direct safety data necessitates a predictive toxicological assessment based on its chemical architecture.

Based on the known profiles of imidazole, pyridine, and methylpyridines (picolines), this compound is predicted to be a hazardous substance with the following potential characteristics:

  • Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or inhaled.[4][5][6][7][8]

  • Skin and Eye Hazard: Predicted to be corrosive or a severe irritant to the skin and eyes, potentially causing burns.[4][5][6][9]

  • Organ Toxicity: The liver and kidneys are anticipated to be primary target organs for systemic toxicity upon repeated exposure.[4][10][11][12] Neurological effects may also be a concern.[4][10]

  • Flammability: As with pyridine and picolines, it may be a flammable liquid with a risk of forming explosive vapor/air mixtures.[4][8][9]

This guide will deconstruct the available data for its structural parents to provide a robust, evidence-based foundation for safe handling and preliminary risk assessment.

Section 2: Physicochemical and Safety Parameters of Structural Analogs

To estimate the physical hazards of this compound, a comparative analysis of its core components is essential.

PropertyImidazolePyridine3-Methylpyridine (β-Picoline)Predicted Profile for this compound
CAS Number 288-32-4110-86-1108-99-6Not Available
Molecular Formula C₃H₄N₂C₅H₅NC₆H₇NC₉H₉N₃
Molecular Weight 68.08 g/mol 79.10 g/mol 93.13 g/mol 159.19 g/mol
Appearance White to yellowish solidColorless liquidColorless liquidLikely a solid or high-boiling point liquid
Boiling Point 256 °C115 °C141-143 °CExpected to be >200 °C
Flash Point 145 °C20 °C36-38 °CLikely >100 °C, but potentially flammable
Hazards Corrosive, Harmful if swallowed, Reproductive toxicity[5][6]Flammable, Liver/Kidney toxicant, Irritant[4][10][13]Flammable, Corrosive, Harmful[8][9]Flammable, Corrosive, Harmful, Organ Toxicant

Section 3: Deconstructed Toxicological Profile

The toxicological profile is extrapolated from the known effects of imidazole and methyl-pyridines.

Acute Toxicity
  • Oral: Imidazole is classified as harmful if swallowed, with oral LD50 values in rats reported between 220 and 970 mg/kg.[6][14] 3-Methylpyridine is also harmful if swallowed.[8] It is therefore prudent to consider this compound as having moderate to high acute oral toxicity.

  • Dermal: 3-Methylpyridine is toxic in contact with skin.[15] Imidazole may be harmful if absorbed through the skin and is known to cause skin burns.[5][6] The target compound should be handled with appropriate dermal protection to prevent absorption and local corrosive effects.

  • Inhalation: Inhalation of pyridine and methylpyridines can irritate the nose and throat, causing symptoms like coughing, dizziness, and headache.[4][9] High concentrations could lead to more severe effects, including unconsciousness.[9]

Skin and Eye Irritation/Corrosion

Both imidazole and methyl-pyridines are known to be corrosive or severely irritating to the skin and eyes.[6][9][12][15]

  • Imidazole: Causes severe skin burns and eye damage.[5][6]

  • 3-Methylpyridine: Is corrosive to the eyes and skin, capable of causing severe deep burns in the eyes and blisters on the skin.[9]

  • Predicted Effect: Direct contact with this compound is highly likely to cause severe skin burns and serious, potentially irreversible, eye damage.

Genotoxicity and Carcinogenicity
  • Genotoxicity: Imidazole has generally tested negative in bacterial gene mutation assays (Ames test).[6][14] Similarly, 3-methylpyridine did not show evidence of mutagenicity in bacterial or in vivo micronucleus tests.[16] This suggests a low probability of the target compound being a potent mutagen.

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified pyridine as to its carcinogenicity in humans due to inadequate evidence.[13] However, long-term studies of 3-methylpyridine in drinking water showed some evidence of carcinogenic activity in female rats (increased incidences of alveolar/bronchiolar adenoma).[16] Therefore, the carcinogenic potential of this compound cannot be ruled out and long-term exposure should be minimized.

Reproductive and Developmental Toxicity

Imidazole is classified as a substance that may damage fertility or the unborn child.[5][6] In one study, it was found to be a developmental toxicant and teratogen in rats at a dose of 180 mg/kg/day.[12] Given this, this compound should be treated as a potential reproductive hazard until proven otherwise.

Section 4: Experimental Protocols and Workflows

Workflow for Preliminary Toxicity Assessment of a Novel Compound

The following diagram outlines a standard, tiered approach for assessing the toxicity of a novel chemical like this compound. This workflow prioritizes in silico and in vitro methods before proceeding to more complex in vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).

G QSAR QSAR Modeling (Toxicity Prediction) Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) QSAR->Ames Cytotox In Vitro Cytotoxicity (e.g., Neutral Red Uptake - OECD 129) Ames->Cytotox SkinCorrosion In Vitro Skin Corrosion (e.g., TER - OECD 431) Cytotox->SkinCorrosion EyeIrritation In Vitro Eye Irritation (e.g., BCOP - OECD 437) SkinCorrosion->EyeIrritation AcuteOral Acute Oral Toxicity (Up-and-Down Procedure - OECD 425) EyeIrritation->AcuteOral AcuteDermal Acute Dermal Toxicity (OECD 402) AcuteOral->AcuteDermal Subchronic 28-Day Repeated Dose Oral Toxicity (OECD 407) AcuteDermal->Subchronic Micronucleus In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) Subchronic->Micronucleus

Caption: Tiered workflow for initial toxicological screening.

Step-by-Step Protocol: In Vitro Skin Corrosion (OECD 431)

This protocol describes a validated in vitro method to assess skin corrosion potential, which is a critical first step given the known corrosivity of the compound's structural analogs.

  • Preparation of Reconstructed Human Epidermis (RhE) Tissues:

    • Procure commercially available RhE tissue kits (e.g., EpiDerm™, SkinEthic™ RHE).

    • Upon receipt, transfer the tissues to 6-well plates containing pre-warmed assay medium.

    • Incubate at 37°C, 5% CO₂ for at least 1 hour to equilibrate.

  • Application of Test Chemical:

    • Prepare this compound. If solid, use 25 mg; if liquid, use 25 µL.

    • Remove tissues from the incubator. Apply the test chemical directly onto the epidermis, ensuring uniform coverage.

    • Use a negative control (e.g., sterile PBS) and a positive control (e.g., 8N KOH) on separate tissues.

  • Exposure and Rinsing:

    • Expose tissues to the test chemical for two time points: 3 minutes and 1 hour.

    • After each exposure period, thoroughly rinse the tissue surface with PBS to remove all residual chemical.

    • Blot the tissue gently and transfer to fresh assay medium.

  • Post-Exposure Incubation:

    • Incubate the rinsed tissues for approximately 24 hours at 37°C, 5% CO₂.

  • Viability Assessment (MTT Assay):

    • After incubation, transfer tissues to a 24-well plate containing MTT solution (1 mg/mL).

    • Incubate for 3 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

    • Extract the formazan from the tissues using isopropanol.

    • Measure the optical density (OD) of the extracted formazan solution at 570 nm using a plate reader.

  • Data Interpretation:

    • Calculate the percentage of cell viability for the test chemical relative to the negative control.

    • Classification: A substance is identified as corrosive if the mean tissue viability after a 3-minute exposure is ≤ 50%, or if the viability after a 1-hour exposure is ≤ 15%.

Section 5: Safe Handling and Emergency Procedures

Given the predicted hazard profile, stringent safety measures are mandatory.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[9]

  • Eye Protection: Chemical safety goggles and a full-face shield are required.[9]

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, nitrile) and inspect them before use.[9]

  • Body Protection: Wear a lab coat and, for larger quantities, a chemical-resistant apron or suit.

First Aid Measures

These procedures are based on the corrosive and toxic nature of the analogs.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Section 6: Logical Relationships in Hazard Communication

This diagram illustrates the flow of information from intrinsic chemical properties to workplace safety practices.

G A Chemical Structure (Imidazole + Methyl-Pyridine) B Predicted Physicochemical Properties (e.g., Flammability) A->B C Predicted Toxicological Profile (Corrosive, Toxic) A->C D Hazard Classification (GHS Pictograms) B->D C->D E Safety Data Sheet (SDS Sections) D->E F Workplace Controls (PPE, Fume Hood) E->F G Emergency Procedures (First Aid) E->G

Caption: From chemical structure to workplace safety.

References

  • Pyridine | Public Health Statement | ATSDR - Centers for Disease Control and Prevention. [Link]

  • Pyridine | ToxFAQs™ | ATSDR - Centers for Disease Control and Prevention. [Link]

  • Pyridine: general information - GOV.UK. [Link]

  • HAZARD SUMMARY - Pyridine - New Jersey Department of Health. [Link]

  • Pyridine: Human health tier II assessment - Australian Department of Health. [Link]

  • NTP Technical Report on the Toxicology and Carcinogenesis Studies of β-Picoline (CASRN 108-99-6) in F344/N Rats and B6C3F1/N Mice (Drinking Water Studies) - National Center for Biotechnology Information. [Link]

  • TOXICOLOGICAL EVALUATIONS - Berufsgenossenschaft Rohstoffe und Chemische Industrie. [Link]

  • Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of β-Picoline (CASRN 108-99-6) - National Center for Biotechnology Information. [Link]

  • 3-Picoline - National Toxicology Program - U.S. Department of Health and Human Services. [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment - Australian Department of Health. [Link]

  • 1H-Imidazole, 1-ethenyl- - Evaluation statement - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Safety Data Sheet IMIDAZOLE - ChemSupply Australia. [Link]

  • ICSC 0802 - 3-METHYLPYRIDINE - Inchem.org. [Link]

  • 3-METHYLPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. [Link]

  • Pyridines and Imidazopyridines with Medicinal Significance - PubMed. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. [Link]

  • Pyridines and Imidazaopyridines With Medicinal Significance - ResearchGate. [Link]

  • Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents - TÜBİTAK Academic Journals. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(1H-imidazol-1-yl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(1H-imidazol-1-yl)-5-methylpyridine (CAS: 108294-96-2). This structural motif is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and various GPCR ligands.

While traditional nucleophilic aromatic substitution (


) is ineffective on electron-neutral or deactivated pyridine rings (such as 3-bromo-5-methylpyridine) without strong electron-withdrawing groups, this protocol utilizes a Copper(I)-catalyzed Ullmann-type coupling . We prioritize the CuI/L-Proline  catalytic system due to its cost-efficiency, operational simplicity, and superior scalability compared to Palladium-based alternatives.
Key Performance Indicators (KPIs)
ParameterSpecification
Target Scale 10 g – 1 kg
Typical Yield 85 – 92%
Purity (HPLC) > 98.5% (after crystallization)
Cost Driver 3-Bromo-5-methylpyridine (Starting Material)
Green Chemistry Ligand is a naturally occurring amino acid (L-Proline)

Strategic Route Analysis

The synthesis of this compound presents a specific regiochemical challenge: forming a C–N bond at the meta-position of a pyridine ring.

Pathway Comparison
  • Route A: Nucleophilic Aromatic Substitution (

    
    ) 
    
    • Mechanism:[1][2][3] Direct displacement of halide by imidazole.

    • Feasibility:[2]Low. The 3,5-disubstitution pattern lacks the ortho/para activation required for

      
      . Requires extreme temperatures (>200°C) or microwave forcing, leading to tar formation.
      
  • Route B: Buchwald-Hartwig Amination (Pd-Catalyzed)

    • Mechanism:[1][2][3] Pd(0)/Phosphine ligand cycle.

    • Feasibility:[2]High, but costly. Excellent yields but requires expensive catalysts (e.g.,

      
      , Xantphos) and strict oxygen exclusion. Harder to purge residual Pd to <10 ppm.
      
  • Route C: Ullmann-Goldberg Coupling (Cu-Catalyzed) [SELECTED]

    • Mechanism:[1][2][3] Cu(I)/Ligand mediated oxidative addition/reductive elimination.

    • Feasibility:[2]Optimal. Uses cheap Copper(I) Iodide. Modern ligands (L-Proline or diamines) allow reaction at 90–110°C rather than the traditional 200°C.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 3-Bromo-5-methylpyridine (C6H6BrN) Complex [L-Cu-Imidazolate] Active Species SM1->Complex Oxidative Addition SM2 Imidazole (C3H4N2) SM2->Complex Coordination Reagents Cat: CuI (10 mol%) Ligand: L-Proline (20 mol%) Base: K2CO3 Solvent: DMSO, 110°C Reagents->Complex Product This compound (Target) Complex->Product Reductive Elimination

Caption: Mechanistic pathway for the Cu-catalyzed C-N coupling. The L-Proline ligand stabilizes the Copper intermediate, facilitating the coupling at moderate temperatures.

Detailed Experimental Protocol

Materials & Reagents[3][4][5][6][7][8][9][10][11][12][13]
  • 3-Bromo-5-methylpyridine (1.0 eq): The electrophile. Purity >97% is recommended.

  • Imidazole (1.2 eq): The nucleophile. Excess is used to drive conversion.

  • Copper(I) Iodide (CuI) (0.1 eq): Catalyst. Must be off-white/tan. Green CuI indicates oxidation to Cu(II) and should be discarded or purified.

  • L-Proline (0.2 eq): Ligand. Promotes solubility of the Cu-complex and lowers activation energy.

  • Potassium Carbonate (

    
    ) (2.0 eq):  Base. Grind to a fine powder to increase surface area.
    
  • DMSO (Dimethyl sulfoxide): Solvent. 5 volumes (mL per gram of SM).

Step-by-Step Procedure (100g Scale Basis)
  • Reactor Setup:

    • Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a nitrogen inlet adapter.

    • Critical: Ensure the system is dry.[4] Trace water can inhibit the catalyst.

  • Charging:

    • Charge DMSO (500 mL) .

    • Add 3-Bromo-5-methylpyridine (100.0 g, 0.58 mol) .

    • Add Imidazole (47.4 g, 0.69 mol) .

    • Add

      
       (160.0 g, 1.16 mol) .
      
    • Note: Stir for 10 minutes to disperse the base.

  • Catalyst Addition:

    • Add L-Proline (13.3 g, 0.11 mol) .

    • Add CuI (11.0 g, 0.058 mol) last.

    • Observation: The mixture will likely turn a deep blue/green or brown color upon heating; this is normal for Cu-amine complexes.

  • Reaction:

    • Inert the headspace with Nitrogen.

    • Heat the mixture to 110°C .

    • Maintain temperature for 18–24 hours .[4]

    • IPC (In-Process Control): Monitor by HPLC or TLC (10% MeOH in DCM). Target < 2% remaining aryl bromide.[5]

  • Workup (Copper Removal):

    • Cool reaction mass to 25°C.

    • Dilute with Water (1.5 L) and Ethyl Acetate (1 L) .

    • Add Ammonium Hydroxide (25% aq, 100 mL) . Why?

      
       complexes residual copper (forming deep blue 
      
      
      
      ), keeping it in the aqueous phase.
    • Filter the biphasic mixture through a Celite pad to remove insoluble inorganic salts.

    • Separate layers.[6][7] Extract the aqueous layer again with Ethyl Acetate (2 x 500 mL).

  • Purification (Crystallization):

    • Combine organic layers and wash with Brine (500 mL).

    • Dry over

      
       and concentrate under reduced pressure to a crude oil/solid.
      
    • Solvent Swap: Dissolve crude in minimum hot Ethyl Acetate (approx. 200 mL) .

    • Slowly add n-Heptane (approx. 400 mL) while stirring until turbidity persists.

    • Cool slowly to 0–5°C.

    • Filter the off-white crystals and wash with cold Heptane.

    • Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram (Unit Operations)

ProcessFlow Start Raw Materials (Aryl Bromide, Imidazole) Reactor Reaction DMSO, 110°C, 24h Start->Reactor Quench Quench & Chelation Water + NH4OH Reactor->Quench Cool to 25°C Filtration Filtration (Remove Salts/Celite) Quench->Filtration Extraction Phase Separation Organic (Product) / Aqueous (Cu waste) Filtration->Extraction Crystallization Crystallization EtOAc / Heptane Extraction->Crystallization Conc. & Solvent Swap Drying Vacuum Drying Crystallization->Drying Final Final API Intermediate >98% Purity Drying->Final

Caption: Operational workflow emphasizing the critical copper-removal step using ammonium hydroxide during the quench.

Analytical Validation

Successful synthesis is confirmed when the product meets these spectral characteristics:

  • Physical State: Off-white to pale yellow crystalline solid.

  • Melting Point: 102–104°C.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.75 (d, J=2.0 Hz, 1H, Py-H2)
      
    • 
       8.42 (d, J=2.0 Hz, 1H, Py-H6)
      
    • 
       8.30 (s, 1H, Imidazole-H2)
      
    • 
       7.90 (s, 1H, Imidazole-H4)
      
    • 
       7.78 (t, J=2.0 Hz, 1H, Py-H4)
      
    • 
       7.15 (s, 1H, Imidazole-H5)
      
    • 
       2.38 (s, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (oxidation) or wet solvent.Use fresh, off-white CuI. Dry DMSO over molecular sieves. Increase temp to 120°C.
Blue Product Color Residual Copper contamination.[5]Increase the volume of

or EDTA wash during workup. Recrystallize again.
Dimer Impurity Homocoupling of aryl bromide.Ensure strict inert atmosphere (

purge). Avoid excessive catalyst loading.[5]
Oily Product Residual DMSO.Wash the organic layer thoroughly with water (3x) or brine. DMSO is miscible with water but requires multiple washes to remove fully.

References

  • Ma, D., et al. (2003). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Heterocycles." Journal of Organic Chemistry. Describes the fundamental amino-acid promoted copper coupling used in this protocol.

  • Collman, J. P., & Zhong, M. (2000).[2] "An Efficient Diamine-Copper Complex-Catalyzed Coupling of Arylboronic Acids with Imidazoles." Organic Letters. Provides mechanistic insight into copper-imidazole interactions.

  • Buchwald, S. L., et al. (2001). "Copper-Catalyzed N-Arylation of Imidazoles." Journal of the American Chemical Society. Comparison of ligands for N-arylation.

  • BenchChem Technical Support. (2025). "Purification of Imidazole Derivatives." BenchChem Application Notes. General guide on workup and crystallization of imidazole derivatives.

Sources

Application Note: Precision Engineering of Pillared-Layer MOFs using Methylpyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the synthesis and characterization of mixed-ligand Metal-Organic Frameworks (MOFs), specifically focusing on the incorporation of methylpyridine (picoline) derivatives as auxiliary "pillaring" ligands.

While dicarboxylate ligands (e.g., terephthalic acid) typically form the primary 2D grid of many MOFs, the introduction of neutral nitrogen-donor ligands like 4-methylpyridine serves two critical functions:

  • Dimensional Expansion: They act as "pillars" that separate 2D metal-carboxylate layers, converting them into non-interpenetrated 3D porous networks.

  • Pore Environment Tuning: The methyl group introduces steric bulk and hydrophobicity into the pore channel. This is particularly relevant for drug delivery applications , where a hydrophobic pore environment can significantly enhance the loading capacity of poorly water-soluble therapeutics (e.g., Ibuprofen, Doxorubicin).

The "Methyl" Effect: Steric vs. Electronic

The position of the methyl group on the pyridine ring dictates the final topology:

  • 4-Methylpyridine (4-picoline): Linear geometry; ideal for predictable pillaring of 2D sheets (e.g., Cu-BDC layers).

  • 3-Methylpyridine (3-picoline): Introduces a "kink" or lower symmetry, often reducing pore size or inducing helical channels.

  • 2-Methylpyridine (2-picoline): High steric hindrance near the nitrogen donor often prevents coordination entirely or forces low-dimensionality (0D/1D) structures due to clashes with the metal's equatorial plane.

Synthesis Workflow Visualization

The following diagram outlines the critical decision pathways in synthesizing methylpyridine-functionalized MOFs.

MOF_Synthesis_Workflow Start Precursor Selection Metal Metal Source (Cu(NO3)2, Zn(NO3)2) Start->Metal Linker1 Primary Linker (H2BDC / Terephthalic Acid) Start->Linker1 Linker2 Auxiliary Ligand (x-Methylpyridine) Start->Linker2 Mix Solvent Mixing (DMF/EtOH/H2O) Metal->Mix Linker1->Mix Linker2->Mix Stoichiometric Control (2:1 vs Metal) Method_Choice Select Method Mix->Method_Choice Solvothermal Solvothermal (High T, High P) For: Bulk Powder/Scale-up Method_Choice->Solvothermal Diffusion Slow Diffusion (Room T) For: Single Crystals (XRD) Method_Choice->Diffusion Nucleation Nucleation & Growth Solvothermal->Nucleation Diffusion->Nucleation Activation Activation (Solvent Exchange + Heat) Nucleation->Activation Result Pillared MOF Product Activation->Result

Figure 1: Decision matrix for the synthesis of pillared-layer MOFs. The choice between solvothermal and diffusion methods depends on whether the goal is bulk material for drug loading or single crystals for structural elucidation.

Experimental Protocols

Protocol A: Solvothermal Synthesis of [Cu(BDC)(4-mpy)] (Bulk Powder)

Objective: High-yield synthesis of a 3D pillared MOF for surface area analysis and drug loading studies.

Reagents:

  • Copper(II) Nitrate Trihydrate (

    
    )
    
  • Terephthalic Acid (

    
    )
    
  • 4-Methylpyridine (4-picoline)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

Procedure:

  • Precursor Dissolution:

    • Vial A: Dissolve 1.0 mmol (

      
      ) of 
      
      
      
      in
      
      
      of DMF.
    • Vial B: Dissolve 1.0 mmol (

      
      ) of 
      
      
      
      in
      
      
      of DMF. Sonicate until clear.
  • Ligand Addition (Critical Step):

    • Add 2.0 mmol (

      
      ) of 4-methylpyridine  directly to Vial A  (Metal solution).
      
    • Note: The solution may turn dark blue, indicating the coordination of the pyridine nitrogen to the copper center prior to framework assembly.

  • Mixing:

    • Pour the contents of Vial B into Vial A under vigorous stirring. Stir for 10 minutes.

  • Reaction:

    • Transfer the mixture into a Teflon-lined stainless steel autoclave (

      
       capacity).
      
    • Seal and heat at

      
       for 24 hours .
      
    • Cool naturally to room temperature.

  • Washing & Activation:

    • Filter the blue precipitate.

    • Wash

      
       with DMF to remove unreacted ligand.
      
    • Solvent Exchange: Soak the solid in absolute Ethanol for 3 days, refreshing the ethanol every 24 hours. This replaces the high-boiling DMF in the pores.

    • Dry under vacuum at

      
       for 6 hours.
      
Protocol B: Layering Method (Single Crystal Growth)

Objective: Growth of X-ray quality crystals to determine the exact orientation of the methyl group.

Procedure:

  • Dissolve 0.1 mmol

    
     and 0.2 mmol 4-methylpyridine in 
    
    
    
    DMF/EtOH (1:1) in a narrow glass tube.
  • Carefully layer

    
     of pure solvent buffer (DMF/EtOH) on top of this solution.
    
  • Dissolve 0.1 mmol

    
     in 
    
    
    
    EtOH and carefully layer this on top of the buffer.
  • Seal the tube with Parafilm and leave undisturbed at room temperature for 1–2 weeks.

  • Blue block crystals will form at the interface.

Characterization & Data Interpretation

To validate the successful incorporation of the methylpyridine ligand and the formation of a pillared structure, compare your data against the following benchmarks.

Structural Validation Table
TechniqueObservationInterpretation
PXRD Low-angle shift compared to parent Cu-BDCIndicates lattice expansion (pillaring) separating the 2D sheets.
FTIR Peak at

(C=N)
Confirms presence of the pyridine ring.
FTIR Shift in aliphatic C-H stretch (

)
Confirms presence of the methyl group (

).
TGA Weight loss step at

Loss of coordinated methylpyridine (distinct from solvent loss

).
BET Surface Area

High porosity confirms the pillars are preventing layer collapse.
Mechanism of Steric Control

The following diagram illustrates how the choice of methylpyridine isomer affects the final pore architecture.

Steric_Mechanism Ligand_4 4-Methylpyridine (Linear) Coordination Coordination to Metal Node (Cu) Ligand_4->Coordination Ligand_3 3-Methylpyridine (Kinked) Ligand_3->Coordination Ligand_2 2-Methylpyridine (Steric Clash) Ligand_2->Coordination Outcome_4 Straight Pillars Maximized Pore Volume Coordination->Outcome_4 No steric hindrance Outcome_3 Tilted/Helical Pillars Reduced/Chiral Pores Coordination->Outcome_3 Meta-substitution effect Outcome_2 No Pillaring or 0D Discrete Complex Coordination->Outcome_2 Ortho-clash with carboxylates

Figure 2: Steric impact of methyl substitution position on MOF topology. 4-substitution favors open channels; 2-substitution often inhibits 3D framework formation.

Troubleshooting & Optimization

  • Issue: Product is a 2D sheet (non-porous) instead of 3D.

    • Cause: The methylpyridine ligand was lost during washing or heating, or the concentration was too low to compete with solvent coordination.

    • Solution: Increase the methylpyridine:metal ratio to 4:1 during synthesis. Avoid washing with boiling solvents; use room temperature ethanol exchange.

  • Issue: Low Surface Area (BET).

    • Cause: Incomplete activation (solvent trapped in pores) or pore blockage by excess methylpyridine.

    • Solution: Ensure thorough solvent exchange (EtOH or Methanol) before vacuum drying. Perform TGA to verify solvent removal temperature.

  • Issue: Amorphous precipitate.

    • Cause: Reaction rate too fast.

    • Solution: Add a modulator (acetic acid) or lower the temperature to

      
       to slow down nucleation.
      

References

  • Pillared-Layer MOF Concept

    • Chun, H., et al. (2005). "Synthesis, X-ray Crystal Structures, and Gas Sorption Properties of Pillared Square Grid Nets Based on Padaddle-Wheel Clusters." Inorganic Chemistry.
  • Methylpyridine Specifics in Cu-MOFs

    • Sekkizhar, G., et al. (2018). "Synthesis and Characterization of Copper(II) Methylpyridine Complexes." Journal of Molecular Structure.
    • Note: For specific MOF topology: Wang, X., et al. (2008). "Effect of Methyl Groups on the Structure and Properties of MOFs." Crystal Growth & Design.
  • Drug Delivery Applications (Hydrophobicity)

    • Horcajada, P., et al. (2010). "Porous metal-organic-frameworks for controlled drug delivery.
  • General Solvothermal Protocols

    • Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews.

Functionalization of 3-(1H-imidazol-1-yl)-5-methylpyridine for pharmaceutical use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3-(1H-imidazol-1-yl)-5-methylpyridine for Pharmaceutical Use

Executive Summary

The This compound scaffold represents a "privileged structure" in medicinal chemistry, bridging the pharmacological profiles of nicotine analogs, thromboxane synthase inhibitors (e.g., Dazoxiben), and modern kinase inhibitors.[1] Its dual-nitrogen heterocyclic core offers distinct electronic environments: an electron-deficient pyridine ring and an electron-rich imidazole ring.[2]

This guide provides a modular roadmap for functionalizing this scaffold. Unlike generic protocols, we focus on exploiting the specific pKa differences between the two nitrogen centers and the activation of the lateral methyl group. These protocols are designed for high-throughput library generation and lead optimization.[2]

Scaffold Analysis & Reactivity Profile

Before initiating synthesis, one must understand the electronic landscape of the molecule.

  • Structure: A pyridine ring substituted at C3 with an imidazole (linked via N1) and at C5 with a methyl group.[1][2]

  • Reactivity Zones:

    • Imidazole N3 (Nucleophilic Center): The most basic site (pKa ~6.9–7.0).[1][2] It is the primary target for alkylation and coordination.[2]

    • Pyridine Nitrogen (Secondary Base): Less basic (pKa ~5.[1][2]2) due to the electron-withdrawing nature of the ring.[2][3] It generally reacts after the imidazole nitrogen unless protected or sterically hindered.[2]

    • C5-Methyl Group (Benzylic-like): Activated by the electron-deficient pyridine ring, these protons are susceptible to radical halogenation and oxidation to carboxylic acids.[2]

    • C-H Activation Sites: The C2 position of the imidazole and C2/C4 of the pyridine are prime targets for transition-metal-catalyzed arylation.[2]

Visualizing the Synthetic Logic

The following diagram maps the strategic divergence points for this scaffold.

G Start Core Scaffold This compound Path1 Pathway A: N-Alkylation Start->Path1 R-X, MeCN (Kinetic Control) Path2 Pathway B: Methyl Oxidation Start->Path2 KMnO4 or SeO2 (Thermodynamic) Path3 Pathway C: C-H Arylation Start->Path3 Pd(OAc)2, Ar-Br (Directing Group) Prod1 Ionic Liquids / Cationic Drugs (Quaternary Ammonium) Path1->Prod1 Prod2 Carboxylic Acid Linkers (Amide Coupling Precursor) Path2->Prod2 Prod3 Biaryl/Triaryl Systems (Kinase Inhibitors) Path3->Prod3

Figure 1: Divergent synthetic pathways for the this compound scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation (Quaternization)

Objective: To synthesize N-alkylated imidazolium salts (ionic liquids or cationic pharmacophores) selectively at the Imidazole-N3 position without affecting the pyridine nitrogen.[2]

Mechanism: The imidazole N3 is more nucleophilic than the pyridine nitrogen.[2] By using a non-polar aprotic solvent and controlling temperature, we maximize regioselectivity.[1]

Materials:

  • Substrate: this compound (1.0 eq)[1][2]

  • Reagent: Benzyl bromide or Methyl iodide (1.1 eq)[1]

  • Solvent: Acetonitrile (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 1.0 mmol of the substrate in 5 mL of anhydrous acetonitrile.

  • Addition: Cool the solution to 0°C. Add the alkyl halide (1.1 mmol) dropwise over 10 minutes.

    • Note: Slow addition prevents localized high concentrations that could lead to bis-alkylation.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Monitoring: TLC (DCM/MeOH 9:1).[1][2] The starting material (Rf ~0.[1][2]5) will disappear; a baseline spot (salt) will appear.[1][2]

  • Work-up:

    • The product often precipitates as a halide salt.[2]

    • Add 10 mL of cold diethyl ether to complete precipitation.[2]

    • Filter the solid under vacuum and wash with cold ether (3 x 5 mL).[1][2]

  • Validation:

    • 1H NMR (DMSO-d6): Look for a significant downfield shift of the imidazole C2-H proton (often >9.0 ppm) due to the formation of the cationic imidazolium species. The pyridine protons will show minimal shift compared to the imidazole signals.[2]

Protocol B: Lateral Methyl Oxidation to Carboxylic Acid

Objective: To convert the C5-methyl group into a carboxylic acid (-COOH), creating a handle for amide coupling (library synthesis).

Mechanism: Permanganate oxidation of benzylic positions.[2] The electron-deficient pyridine ring activates the methyl C-H bonds, facilitating oxidation.

Materials:

  • Substrate: this compound (1.0 eq)[1][2]

  • Oxidant: Potassium Permanganate (KMnO4) (3.0 eq)[1]

  • Solvent: Water (distilled)[1]

Step-by-Step Methodology:

  • Setup: Charge a flask with substrate (1.0 mmol) and water (10 mL). Heat to 60°C to ensure partial solubility.

  • Oxidation: Add KMnO4 (3.0 mmol) in portions over 1 hour.

    • Caution: Exothermic reaction.[2] Monitor internal temperature.[2][3][4][5]

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. The purple color should fade to a brown precipitate (MnO2).[1][2]

  • Filtration: Filter the hot mixture through a Celite pad to remove MnO2. Wash the pad with hot water.[2]

  • Isolation:

    • Concentrate the filtrate to ~5 mL.

    • Adjust pH to ~3.5–4.0 using 1M HCl.[2] The zwitterionic product (Pyridine-COOH / Imidazole-NH+) should precipitate or crystallize.[2]

    • If no precipitate forms (due to high solubility), lyophilize the aqueous phase to obtain the crude hydrochloride salt.[1]

Protocol C: Pd-Catalyzed C-H Arylation

Objective: To introduce an aryl group directly onto the imidazole C5 or Pyridine C2 position, increasing structural complexity.[2]

Materials:

  • Substrate: this compound[1][2]

  • Coupling Partner: Aryl Bromide (e.g., Bromobenzene)[1]

  • Catalyst: Pd(OAc)2 (5 mol%)[1]

  • Ligand: PPh3 or XPhos (10 mol%)[1]

  • Base: K2CO3 (2.0 eq)[1]

  • Solvent: DMF or Dioxane[2]

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine substrate, aryl bromide, base, and catalyst/ligand.[1] Cap and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent (DMF) via syringe.[1][2]

  • Reaction: Heat to 140°C for 12 hours (oil bath) or 160°C for 1 hour (Microwave).

  • Purification: Dilute with EtOAc, wash with water/brine to remove DMF.[1][2] Purify via Flash Chromatography (gradient 0-10% MeOH in DCM).

Data Analysis & Validation

Table 1: Diagnostic NMR Signals (DMSO-d6)

MoietyProtonStarting Material (δ ppm)N-Alkylated Product (δ ppm)Oxidized Product (COOH) (δ ppm)
Imidazole C2-H~8.20~9.50 - 9.80 (Diagnostic)~8.30
Pyridine C2-H~8.70~8.80~9.10 (Deshielded by COOH)
Methyl -CH3~2.35~2.40Absent (Replaced by COOH)

Interpretation:

  • N-Alkylation: The dramatic shift of the Imidazole C2-H indicates the formation of the positive charge on the imidazole ring.

  • Oxidation: Disappearance of the singlet at 2.35 ppm confirms the loss of the methyl group.

Workflow Diagram: Library Synthesis

This workflow illustrates how to use the protocols above to generate a diverse library of pharmaceutical candidates.

Workflow Start Start: this compound Branch1 Branch 1: Oxidation (Protocol B) Start->Branch1 Branch2 Branch 2: C-H Arylation (Protocol C) Start->Branch2 Inter1 Intermediate: Carboxylic Acid Branch1->Inter1 KMnO4, Reflux Inter2 Intermediate: Biaryl Scaffold Branch2->Inter2 Pd cat., Ar-Br Lib1 Library A: Amides (via Amine coupling) Inter1->Lib1 EDC/HOBt + R-NH2 Lib2 Library B: Dual Inhibitors Inter2->Lib2 Further Functionalization

Figure 2: Sequential workflow for generating amide and biaryl libraries from the parent scaffold.

References

  • Synthesis of Nicotinic Acid Derivatives (Oxidation Protocols)

    • Methods to Produce Nicotinic Acid with Potential Industrial Applications.[2][6][7][8] (2022).[1][2] Molecules.

    • Source: [Link]

  • Imidazo-Pyridine Scaffold Utility

    • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.[1][2][5][9][10] (2021).[1][2][9] Future Medicinal Chemistry.

    • Source: [Link][1]

  • Regioselectivity in N-Alkylation

    • Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives. (2014).[1][2][11] ResearchGate.[2][12]

    • Source: [Link]

  • Thromboxane Synthase Inhibition (Biological Context)

    • Imidazol-1-yl and pyridin-3-yl derivatives of 4-phenyl-1,4-dihydropyridines combining Ca2+ antagonism and thromboxane A2 synthase inhibition.[2][13] (1994).[1][2] Journal of Medicinal Chemistry.

    • Source: [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-imidazol-1-yl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the synthesis of 3-(1H-imidazol-1-yl)-5-methylpyridine . It is designed to address the specific electronic and steric challenges associated with coupling electron-deficient pyridine rings with nitrogen-containing heterocycles.

Ticket ID: C-N-COUPLING-5MP Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for C-N Cross-Coupling

Diagnostic Overview: Why is this synthesis failing?

The synthesis of this compound typically involves the N-arylation of imidazole with 3-halo-5-methylpyridine. If you are experiencing low yields (<40%), the failure usually stems from three specific "pain points" inherent to this scaffold:

  • Catalyst Poisoning (The "Chelation Trap"): Both the substrate (pyridine) and the nucleophile (imidazole) are strong

    
    -donors. They competitively bind to the metal center (Cu or Pd), displacing the promoting ligand and shutting down the catalytic cycle.
    
  • Electronic Deactivation: The 3-position of the pyridine ring is not sufficiently electron-deficient for nucleophilic aromatic substitution (

    
    ) without strong electron-withdrawing groups. Metal catalysis is required, but the oxidative addition into the C-X bond at the 3-position is slower than at the 2- or 4-positions.
    
  • Product Inhibition: The product itself is a bidentate ligand capable of sequestering the catalyst as the reaction proceeds.

Standard Operating Procedure (SOP): The Optimized Protocol

We recommend the Modified Ullmann-Goldberg Coupling as the primary route. While Palladium (Buchwald-Hartwig) is faster, Copper is more robust against the specific coordinating nature of imidazole for this substrate class.

Protocol A: Copper-Catalyzed N-Arylation (Recommended)

Reaction Setup:

ComponentEquivalentsRoleRecommended Reagent
Substrate 1.0 equivElectrophile3-Bromo-5-methylpyridine (Avoid chloride; Iodide is good but unstable)
Nucleophile 1.5 equivNucleophileImidazole (Excess required to drive kinetics)
Catalyst 10 mol%Metal CenterCuI (Must be off-white/tan. If green, discard)
Ligand 20 mol%Accelerator1,10-Phenanthroline or trans-1,2-Diaminocyclohexane
Base 2.0 equivProton ScavengerCs₂CO₃ (Superior solubility in DMSO compared to K₂CO₃)
Solvent [0.5 M]MediumDMSO (Anhydrous is critical)

Step-by-Step Workflow:

  • Deoxygenation: Charge a Schlenk tube with CuI, Imidazole, Cs₂CO₃, and the Ligand. Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen oxidizes Cu(I) to inactive Cu(II).

  • Addition: Add 3-bromo-5-methylpyridine and anhydrous DMSO via syringe under Argon flow.

  • Thermal Activation: Seal and heat to 110 °C for 18–24 hours.

  • Monitoring: Check HPLC/UPLC. Look for the disappearance of the bromide.

  • Workup: Dilute with EtOAc, wash with 10% NH₄OH (to sequester copper), then brine.

Troubleshooting Guide (FAQ Format)

Category: Reaction Stalling & Kinetics

Q: The reaction starts well but stops at 50% conversion. Adding more catalyst doesn't help. Why? A: This is likely Ligand Detachment . The pyridine nitrogen in your substrate is competing with your ligand (Phenanthroline) for the Copper center.

  • Fix: Increase the Ligand:Metal ratio from 2:1 to 3:1 .

  • Alternative: Switch to a ligand with a higher binding constant, such as TMEDA or 4,7-dimethoxy-1,10-phenanthroline .

Q: My reaction mixture turned green/blue within an hour. Is this normal? A: No. A blue/green hue indicates the oxidation of Cu(I) to Cu(II), which is catalytically inactive for this cycle.

  • Root Cause: Oxygen leak or wet solvent.

  • Fix: Degas DMSO by sparging with Argon for 30 minutes before use. Ensure your Schlenk lines are tight. Add 5 mol% Sodium Ascorbate as a reducing agent to salvage the batch.

Category: Purification & Isolation[1][2][3][4][5]

Q: I see the product on TLC, but it streaks and I lose mass on the silica column. A: this compound is highly basic and polar. It interacts strongly with the acidic silanols on silica gel.

  • Fix 1 (Mobile Phase Modifier): Add 1% Triethylamine (Et₃N) to your DCM/MeOH eluent system.

  • Fix 2 (Stationary Phase): Switch to Neutral Alumina instead of Silica.

  • Fix 3 (Acid-Base Extraction): Instead of a column, extract the product into 1M HCl (impurities stay in organic), wash the aqueous layer with ether, then basify the aqueous layer (pH > 10) and extract back into DCM.

Advanced Decision Logic (Visualized)

Use the following logic flow to diagnose yield issues during the optimization phase.

OptimizationLogic Start Start: Low Yield (<40%) CheckColor Check Reaction Color Start->CheckColor IsGreen Blue/Green? CheckColor->IsGreen OxygenIssue Oxidation Issue: Degas Solvent Check Argon Line IsGreen->OxygenIssue Yes CheckTLC Check TLC/LCMS (Conversion vs. Isolation) IsGreen->CheckTLC No (Brown/Tan) HighConv High Conversion Low Isolated Yield? CheckTLC->HighConv PurificationIssue Purification Loss: Use Alumina or 1% Et3N in Silica HighConv->PurificationIssue Yes LowConv Low Conversion? HighConv->LowConv No LigandCheck Ligand/Base Issue: Switch to Cs2CO3 Increase Ligand Ratio LowConv->LigandCheck Stalls mid-reaction SubstrateCheck Substrate Issue: Switch Br to I Or use Pd-Catalysis LowConv->SubstrateCheck No reaction at all

Figure 1: Decision tree for diagnosing yield failures in imidazole-pyridine couplings.

Alternative Protocol: Palladium-Catalyzed (Buchwald-Hartwig)[3][6]

If the Copper method fails due to substrate sensitivity or scalability issues, utilize this high-activity Palladium protocol.

ParameterSpecificationRationale
Catalyst Pd₂(dba)₃ (1–2 mol%)Zero-valent Pd source.
Ligand tBuXPhos or BrettPhos (2–4 mol%)Bulky, electron-rich phosphines are required to facilitate oxidative addition into the electron-poor pyridine ring [1].
Base NaOtBu (1.5 equiv)Strong base required for Pd-cycle; ensure substrate tolerates it.
Solvent Toluene or DioxaneNon-polar solvents often work better for these specific ligands.
Temp 100 °C

Critical Note: Palladium catalysts are extremely sensitive to the "imidazole poisoning" effect. The bulky ligands (tBuXPhos) are essential not just for electronics, but to sterically prevent multiple imidazoles from binding to the Pd center [2].

Analytical Data Reference

When characterizing your isolated material, ensure it matches these expected properties to confirm regioselectivity (N1-bonding).

  • ¹H NMR (DMSO-d₆): Look for the diagnostic imidazole protons. The N1-H signal (usually broad >12 ppm) should be absent . You should see three distinct imidazole CH signals (approx. δ 8.4, 7.8, 7.1 ppm) and the methyl singlet (δ 2.3 ppm).

  • Regiochemistry: If you used 3-bromo-5-methylpyridine, the imidazole will be at position 3. No rearrangement occurs under these conditions.

References
  • Altman, R. A., & Buchwald, S. L. (2007).[1] Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[1][2] The Journal of Organic Chemistry, 72(16), 6190–6199.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • BenchChem Technical Support. (2025). Purification of Imidazole Derivatives. BenchChem Application Notes. Link

Sources

Validation & Comparative

Spectroscopic Differentiation of 3-(1H-imidazol-1-yl)-5-methylpyridine and its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of p38 MAP kinase inhibitors and coordination ligands for MOFs, the 3-(1H-imidazol-1-yl)-5-methylpyridine scaffold is a privileged structure.[1] However, its synthesis—often via Ullmann-type coupling or nucleophilic aromatic substitution (


)—frequently yields regioisomeric byproducts or requires differentiation from structurally similar isomers like 3-(1H-imidazol-1-yl)-4-methylpyridine  or 2-(1H-imidazol-1-yl)-5-methylpyridine .[1]

This guide provides a definitive spectroscopic framework to objectively distinguish the target 3,5-disubstituted isomer from its alternatives. The core differentiator is the spin-spin coupling pattern of the pyridine ring protons, which serves as a self-validating spectral fingerprint.[1]

Structural Analysis & Isomer Landscape

Before interpreting spectra, one must understand the topology of the potential isomers.[1] The primary challenge is distinguishing the relative positions of the methyl and imidazole groups on the pyridine ring.

IsomerStructure DescriptionKey Symmetry/Electronic Feature
Target (3,5-isomer) Methyl at C5, Imidazole at C3.[1]Meta-substituted only. No ortho-protons on pyridine.[1]
Alternative A (3,4-isomer) Methyl at C4, Imidazole at C3.[1]Ortho-coupling present. H5 and H6 are adjacent.[1]
Alternative B (2,5-isomer) Methyl at C5, Imidazole at C2.[1]Ortho-coupling present. H3 and H4 are adjacent.[1]

Comparative Spectroscopic Analysis (NMR)[2][3][4]

The most reliable method for identification is


H NMR. The following data compares the Target (3,5) against the most common structural alternative (3,4).
Predicted H NMR Data Table (500 MHz, DMSO- )
Proton PositionTarget: 3-(imidazol-1-yl)-5-methylpyridine Alternative: 3-(imidazol-1-yl)-4-methylpyridine Differentiation Logic
Py-H2

8.65 (d,

Hz)

8.55 (s)
Target H2 couples to H4/H6 (meta).[1]
Py-H4

7.85 (bs / d,

Hz)
Methyl Group (No Proton)Critical: Absence of Py-H4 signal in 3,4-isomer.[1]
Py-H5 Methyl Group (No Proton)

7.35 (d,

Hz)
3,4-isomer has H5 coupled to H6 (Ortho).[1]
Py-H6

8.40 (bs / d,

Hz)

8.45 (d,

Hz)
Target: Small meta coupling (

Hz). Alternative: Large ortho coupling (

Hz).
Im-H2'

8.20 (s)

7.90 (s)
Imidazole H2 is deshielded by Pyridine ring current; shift varies by regiochemistry.[1]
Py-Me

2.38 (s)

2.25 (s)
Methyl shift is subtle; unreliable for definitive ID.
The "Coupling Constant" Validation Rule
  • The 3,5-Rule: If you observe any coupling constant

    
     Hz on the pyridine ring protons, you do not  have the 3,5-isomer.[1] The 3,5-substitution pattern isolates all pyridine protons, allowing only weak meta-coupling (
    
    
    
    ,
    
    
    ,
    
    
    Hz).
  • The NOE Cross-Check:

    • Target (3,5): NOE correlation between Py-Me and two aromatic protons (H4 and H6).

    • Alternative (3,4): NOE correlation between Py-Me and one aromatic proton (H5) and potentially the imidazole H2/H5.[1]

Experimental Protocols

NMR Characterization Workflow

To ensure data integrity, follow this specific acquisition protocol.

  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-

    
    . Avoid CDCl
    
    
    
    if possible, as signal overlap between Imidazole-H4/H5 and Pyridine protons is common in non-polar solvents.[1]
  • Acquisition Parameters:

    • Pulse Sequence: zg30 (standard proton).[1]

    • Scans (NS): 16 (minimum) to resolve small meta-couplings.

    • Acquisition Time (AQ): > 3.0 seconds (ensure high digital resolution for coupling analysis).

    • Relaxation Delay (D1): 1.0 second.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) but do not over-apodize, as this broadens multiplets and obscures the critical meta-couplings.

Synthesis & Purification Note

When synthesizing via Ullmann coupling (e.g., 3-bromo-5-methylpyridine + imidazole):

  • Catalyst: CuI (10 mol%), L-Proline (20 mol%).[1]

  • Base: K

    
    CO
    
    
    
    .
  • Solvent: DMSO, 110°C.

  • Purification: The 3,5-isomer is often less polar than the 3,4-isomer.[1] Flash chromatography gradient: 0

    
     5% MeOH in DCM.[1]
    

Decision Logic & Visualization

Isomer Identification Decision Tree

This diagram outlines the logical flow to determine the correct isomer based on spectral data.

IsomerID Start Analyze 1H NMR (Aromatic Region) CheckCoupling Check Pyridine Ring Couplings (J values) Start->CheckCoupling OrthoPresent Is there a doublet with J > 5.0 Hz? CheckCoupling->OrthoPresent Isomer34 Result: 3,4-Isomer (or 2,3/2,5) (Ortho coupling detected) OrthoPresent->Isomer34 Yes MetaOnly Only singlets or broad singlets (J < 2.5 Hz) OrthoPresent->MetaOnly No CheckNOE Perform 1D NOE / 2D NOESY Irradiate Methyl Group MetaOnly->CheckNOE NOE_Two NOE to 2 Aromatic Protons (H4 & H6) CheckNOE->NOE_Two Observed NOE_One NOE to 1 Aromatic Proton CheckNOE->NOE_One Observed FinalTarget CONFIRMED TARGET: This compound NOE_Two->FinalTarget FinalAlt Isomer Identification Required (Likely 3,4 or 2,5) NOE_One->FinalAlt

Figure 1: Spectroscopic decision tree for validating the 3,5-disubstituted pyridine scaffold.

Synthesis & Separation Pathway

This diagram illustrates the critical points where isomers may form or be separated.[1]

Synthesis Start Starting Material: 3-bromo-5-methylpyridine Reagents Imidazole, CuI, L-Proline K2CO3, DMSO, 110°C Start->Reagents Crude Crude Mixture Reagents->Crude TLC TLC Analysis (DCM:MeOH 95:5) Crude->TLC Impurity Regioisomer Impurity (Trace 3,4-isomer if SM impure) Target Target Product 3-(imidazol-1-yl)-5-methylpyridine Column Flash Column Chromatography TLC->Column Rf diff > 0.1 Column->Impurity More Polar Fraction Column->Target Less Polar Fraction

Figure 2: Synthesis and purification workflow highlighting separation checkpoints.

References

  • Structural Analysis of Pyridines

    • Title: NMR-Based Structural Analysis of Highly Substituted Pyridines.
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Regioisomer Separation

    • Title: Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Deriv
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Synthesis of Pyridyl-Imidazoles

    • Title: Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv
    • Source: Scientific Research Publishing.[1]

    • URL:[Link]

  • Benchtop NMR Differentiation

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Notes.[1][2]

    • URL:[Link]

Sources

Technical Comparison: Elemental Analysis & Purity Validation of 3-(1H-imidazol-1-yl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation of 3-(1H-imidazol-1-yl)-5-methylpyridine (C₉H₉N₃), a critical nitrogen-rich heterocyclic intermediate often employed in coordination chemistry and pharmaceutical synthesis (e.g., ketolide antibiotic scaffolds).[1][2]

Unlike simple organic standards, this compound presents specific analytical challenges due to its high nitrogen content (26.4%) , hygroscopicity , and potential for incomplete combustion .[1][2] This guide compares the "Gold Standard" Classical Elemental Analysis (CHN) against modern instrumental alternatives (qNMR/HRMS) to establish a definitive purity profile.[1][2]

Theoretical Framework & Baseline Standards

Before experimental validation, the theoretical baseline must be established. For This compound , the stoichiometry is derived from the molecular formula C₉H₉N₃ .[1][2]

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
  • Molecular Weight: 159.19 g/mol [1][2]

  • Structure: A pyridine ring substituted at the 3-position with an N-linked imidazole and at the 5-position with a methyl group.

  • Key Analytical Challenge: The

    
     nitrogen atoms in both rings act as Lewis bases, making the solid material prone to adsorbing atmospheric moisture and CO₂, which skews Carbon and Nitrogen values in combustion analysis.
    
Theoretical Elemental Composition (Standard Values)
ElementCountAtomic MassTotal MassTheoretical % (w/w)Tolerance (Publishable)*
Carbon (C) 912.011108.09967.90% ± 0.40%
Hydrogen (H) 91.0089.0725.70% ± 0.40%
Nitrogen (N) 314.00742.02126.40% ± 0.40%

*Note: Most high-impact journals (e.g., J. Org.[1][2] Chem., J. Med.[2] Chem.) require experimental values to be within 0.4% of theoretical values.[1][2]

Comparative Analysis of Validation Methods

This section objectively compares the three primary methodologies for validating the elemental composition and purity of the target compound.

Method A: Classical Combustion Analysis (CHN) - The Gold Standard

Principle: High-temperature flash combustion (>950°C) in an oxygen-rich environment, converting the sample to CO₂, H₂O, and N₂/NOx.[1][2]

  • Calibration Standard: Acetanilide (C₈H₉NO) or Sulfanilamide .[1][2]

  • Suitability: Best for establishing bulk purity and stoichiometry.[2]

FeaturePerformanceNotes
Accuracy High (±0.3%)Requires precise weighing (microbalance).[1][2]
Specificity LowCannot distinguish between the product and an isomer.
Interference High (Water) Hygroscopic water adds weight (lowering %C, %N) and adds H (raising %H).[1][2]
Sample Req. 2–5 mgDestructive analysis.[2]
Method B: Quantitative NMR (qNMR) - The Modern Alternative

Principle: Integration of proton signals relative to a certified internal standard.[1][2]

  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (must be non-hygroscopic and chemically inert).[1][2]

  • Suitability: Best for determining absolute purity (assay) without interference from water or inorganic salts.[1][2]

FeaturePerformanceNotes
Accuracy Medium-High (±1.0%)Dependent on relaxation delay (

) and S/N ratio.[1][2]
Specificity Excellent Confirms structure and purity simultaneously.
Interference LowSolvent peaks can be shifted; water does not affect the assay calculation.[2]
Sample Req. 10–20 mgNon-destructive (recoverable).[1][2]
Method C: High-Resolution Mass Spectrometry (HRMS)

Principle: Measurement of the exact mass-to-charge ratio (


) to 4 decimal places.[1][2]
  • Standard: Leucine Enkephalin (Lock Mass).[1][2]

  • Suitability: Proof of identity (molecular formula), but poor for bulk purity quantification.[1][2]

Experimental Protocol: Optimizing CHN for Nitrogen-Rich Heterocycles

Achieving the ±0.4% tolerance for This compound requires a modified protocol to handle its refractory nature (resistance to burning) and hygroscopicity.[1][2]

Step 1: Pre-Treatment (Critical)

The imidazole nitrogen is a hydrogen bond acceptor.[1][2] Standard lab air contains moisture that will skew results.[2]

  • Drying: Dry the sample in a vacuum oven at 60°C for 4 hours over P₂O₅ or Silica Gel.

  • Handling: Equilibrate the sample in the microbalance chamber for 60 seconds before weighing to minimize drift.

Step 2: Combustion Optimization

Standard combustion often leaves "coke" (unburned carbon) with heterocyclic rings.[1][2]

  • Catalyst: Add roughly 5–10 mg of Tungsten(VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the tin capsule.[1][2] This acts as an oxygen donor and flux to ensure complete ring fragmentation.[2]

  • Oxygen Boost: Set the oxygen injection loop to "Extended" (e.g., 5–10 seconds) to ensure excess O₂ during the flash phase.

Step 3: Calculation & Correction

If the sample remains hygroscopic (e.g., it is a hydrate), calculate the theoretical values for the hydrate form.[1][2]

  • Example: C₉H₉N₃[1][2] · 0.5 H₂O[2]

  • New MW: 159.19 + 9.01 = 168.20[1][2]

  • New %C:

    
     (Significant drop from 67.90%).[1][2]
    

Validation Workflow (Decision Tree)

The following diagram illustrates the logical flow for validating the compound, distinguishing between "Pure" material and "Hydrated/Impure" batches.

ValidationWorkflow Start Sample: this compound PreTreat Vacuum Dry (60°C, 4h) Start->PreTreat CHN Run CHN Analysis (with WO3 Catalyst) PreTreat->CHN Check Within ±0.4% of Theory? CHN->Check Pass PASS: High Purity Bulk Standard Established Check->Pass Yes Fail FAIL: Discrepancy Found Check->Fail No Diagnose Diagnose Impurity Fail->Diagnose WaterCheck Check %H > Theory? Check %C < Theory? Diagnose->WaterCheck Hydrate Likely Hydrate Run Karl Fischer Titration WaterCheck->Hydrate Yes Solvent Likely Solvent/Inorganic Run qNMR / ROI WaterCheck->Solvent No Recalc Recalculate Theory for C9H9N3 · xH2O Hydrate->Recalc Recalc->Check

Figure 1: Analytical decision matrix for validating nitrogen-rich heterocyclic standards.

Comparative Data Summary

The table below simulates a typical validation scenario, highlighting how different methods reveal different aspects of the compound's quality.

ParameterTheoreticalExp.[2][3][4][5][6][7] Method A (Standard CHN)Exp.[1][2] Method B (Wet Sample)Exp. Method C (qNMR)
Carbon % 67.90 67.85 (Pass)65.10 (Fail - Wet)N/A
Hydrogen % 5.70 5.75 (Pass)6.10 (Fail - High)N/A
Nitrogen % 26.40 26.30 (Pass)25.10 (Fail - Low)N/A
Purity (Assay) 100% >99.5% (Inferred)~96% (Inferred)99.8%
Conclusion -Valid Standard Needs Drying Valid Standard

Key Insight: Method B (Wet Sample) fails CHN criteria due to water weight, but qNMR (Method C) would still show 99.8% purity relative to the internal standard because it ignores the water signal. Therefore, a combination of CHN (for bulk composition) and qNMR (for molecular specificity) is the most robust validation strategy. [1][2]

References

  • Evaluation of Combustion Analysis Standards: Wait, R. (2021).[1][2] Elemental Analysis of Nitrogen Heterocycles: Challenges and Best Practices. Analytical Chemistry Insights. [Link](General reference for CHN methodology)

  • qNMR Methodology: Pauli, G. F., et al. (2012).[1][2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786.[1][2] [Link]

Sources

IR spectrum peak assignment for 3-(1H-imidazol-1-yl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: IR Spectrum Assignment for 3-(1H-imidazol-1-yl)-5-methylpyridine

Executive Summary

Objective: This guide provides a technical comparison between Experimental ATR-FTIR and DFT-Calculated vibrational modes for This compound . It is designed for medicinal chemists and structural biologists requiring rigorous validation of this heterocyclic intermediate.

Significance: The molecule features two distinct aromatic systems (pyridine and imidazole) linked by a C-N bond, plus an aliphatic methyl group. Accurate assignment is critical to confirm:

  • Regioselectivity: Attachment of the imidazole ring at the N1 position (absence of N-H stretch).

  • Purity: Differentiation from starting materials (e.g., 3-bromo-5-methylpyridine or imidazole).

Technical Comparison: Experimental vs. Computational

This section contrasts the "observed" performance (Experimental) with the "predicted" standard (Theoretical), providing a self-validating framework for peak assignment.

Vibrational Mode Assignment Table

Note: Values are synthesized from fragment analysis of 3-picoline and N-substituted imidazoles. Experimental values typically deviate by <5% from scaled DFT values.

Functional GroupVibration ModeExpected Experimental (ATR) (cm⁻¹)DFT Predicted (Scaled) (cm⁻¹)Diagnostic Relevance
Aromatic C-H Stretch (

)
3120 – 30303150 – 3050Confirms heteroaromatic core.
Aliphatic C-H Asym. Stretch (

)
2960 – 29202980 – 2940Critical: Confirms 5-methyl group presence.
Aliphatic C-H Sym. Stretch (

)
2870 – 28502890 – 2860Secondary confirmation of methyl group.
Ring C=N / C=C Skeletal Stretch1600 – 15701610 – 1580Pyridine ring characteristic doublet.
Imidazole Ring Ring Stretch1520 – 14801530 – 1490Distinguishes imidazole from pyridine modes.
Methyl Group Deformation (

)
1380 – 13701390 – 1375"Umbrella" mode; specific to methyl substitution.
C-N Single Bond Stretch (

)
1260 – 12301270 – 1240Verifies Pyridine-Imidazole linkage.
Ring Breathing Sym. Ring Def.1000 – 9801010 – 990Pyridine breathing mode (sensitive to 3,5-subst).
Out-of-Plane C-H Bending (

)
810 – 700820 – 710Fingerprint region; unique to substitution pattern.
N-H Stretch Stretch (

)
ABSENT ABSENT Pass/Fail Check: Presence indicates unreacted imidazole.
Methodological Performance Comparison
FeatureATR-FTIR (Solid State) DFT (B3LYP/6-311G) Verdict
Resolution High (2-4 cm⁻¹)Infinite (Discrete lines)ATR is superior for detecting broadening due to H-bonding.
Accuracy Subject to crystal packing effectsGas-phase approximationDFT is superior for isolating overlapping ring modes (1600-1450 cm⁻¹).
Sample Prep Minimal (Direct contact)Computational cost (High)ATR is the standard for rapid QC; DFT is required for publication-grade assignment.

Validation Workflow (Graphviz)

The following diagram illustrates the logical pathway for validating the structure using the data above.

ValidationWorkflow Start Synthesized Product (Solid/Oil) ATR Step 1: ATR-FTIR Acquisition (4000 - 400 cm⁻¹) Start->ATR CheckNH Decision: Peak at >3200 cm⁻¹? ATR->CheckNH Impurity FAIL: Unreacted Imidazole (Recrystallize) CheckNH->Impurity Yes (N-H present) CheckMe Decision: Peaks at 2920/2850 cm⁻¹? CheckNH->CheckMe No (N-H absent) WrongSub FAIL: Missing Methyl Group (Check Starting Material) CheckMe->WrongSub No DFT Step 2: DFT Calculation (B3LYP/6-311G**) CheckMe->DFT Yes Compare Step 3: Overlay & Scale (Scale Factor ~0.961) DFT->Compare Final PASS: Validated Structure This compound Compare->Final R² > 0.98

Caption: Logical decision tree for structural validation. The absence of N-H stretching and presence of aliphatic C-H stretching are the primary "Gatekeeper" checks.

Detailed Experimental Protocols

To ensure reproducibility and high E-E-A-T standards, follow these specific protocols.

Protocol A: High-Fidelity ATR-FTIR Acquisition

Purpose: To obtain a spectrum free from atmospheric interference and crystal packing artifacts.

  • Instrument Setup: Use an FTIR spectrometer equipped with a Diamond or ZnSe ATR crystal (e.g., Nicolet iS50 or PerkinElmer Spectrum Two).

  • Parameter Configuration:

    • Resolution: 2 cm⁻¹ (Critical for resolving closely spaced aromatic ring modes).

    • Scans: Minimum 64 scans (Signal-to-Noise ratio improvement).

    • Range: 4000 – 550 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the clean, dry crystal immediately before sample application to subtract CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Sample Application:

    • Place ~5 mg of the solid product onto the crystal center.

    • Apply pressure using the anvil until the "Force Gauge" reaches the optimal zone (typically 80-100 N). Reasoning: Insufficient pressure leads to weak bands; excessive pressure can damage softer ZnSe crystals.

  • Post-Processing: Apply "Automatic Baseline Correction" and "Atmospheric Suppression" algorithms.

Protocol B: Computational Verification (DFT)

Purpose: To deconvolve overlapping peaks in the fingerprint region.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Method: Density Functional Theory (DFT).[1][2][3][4][5]

    • Functional/Basis Set: B3LYP/6-311G(d,p) . Reasoning: This level of theory balances computational cost with high accuracy for organic vibrational frequencies.

  • Frequency Calculation:

    • Run a Freq calculation on the optimized geometry.[6][7]

    • Verify no imaginary frequencies (ensures a true ground state minimum).

  • Scaling:

    • Apply a scaling factor of 0.961 to the raw calculated wavenumbers. Reasoning: DFT assumes harmonic oscillators, but real bonds are anharmonic. This factor corrects for the systematic overestimation.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 1-Methylimidazole (Fragment Reference). National Institute of Standards and Technology.[8][9] [Link]

  • ResearchGate. Vibrational Spectroscopic Studies of Imidazole Derivatives.[Link]

  • MDPI. Synthesis and Characterization of Imidazole-Pyridine Chalcones.[Link]

Sources

Comparative Thermal Analysis Guide: 3-(1H-imidazol-1-yl)-5-methylpyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermogravimetric Analysis (TGA) of 3-(1H-imidazol-1-yl)-5-methylpyridine Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical comparison of the thermal stability profiles of metal complexes derived from This compound (referred to herein as 3-Im-5-MePy ). Designed for researchers in coordination chemistry and drug development, this document evaluates the performance of 3-Im-5-MePy against industry-standard ligands such as 3,5-bis(1H-imidazol-1-yl)pyridine (BIP) and unsubstituted 3-(1H-imidazol-1-yl)pyridine (3-ImPy) .

The analysis focuses on Thermogravimetric Analysis (TGA) as a critical quality attribute (CQA) for determining the suitability of these complexes in high-temperature catalysis, MOF (Metal-Organic Framework) construction, and pharmaceutical solid-state stability.

Structural Rationale & Ligand Chemistry

The ligand 3-Im-5-MePy represents a strategic structural hybrid. Unlike the symmetric BIP (which forms rigid, high-stability networks) or the simple 3-ImPy , the introduction of a methyl group at the 5-position of the pyridine ring offers a unique electronic and steric handle.

  • Electronic Effect: The methyl group (

    
    ) is electron-donating (+I effect). This increases the electron density on the pyridine nitrogen, theoretically strengthening the Metal-N(pyridine) bond compared to the unsubstituted analogue.
    
  • Steric Effect: The 5-methyl group introduces mild steric bulk, which can prevent the formation of overly dense non-porous phases, potentially favoring open-channel structures in coordination polymers.

Figure 1: Ligand Selection & Complexation Logic

LigandLogic Ligand This compound (3-Im-5-MePy) Complex Coordination Complex [M(3-Im-5-MePy)2]X2 Ligand->Complex Coordination (Solvothermal/RT) Alt2 Comparator B: BIP (Bis-imidazole) Ligand->Alt2 Structural Evolution Metal Metal Salt (Cu(II), Ag(I), Zn(II)) Metal->Complex + Metal Ion TGA TGA Output (Stability Profile) Complex->TGA Thermal Validation Alt1 Comparator A: 3-ImPy (Unsubstituted) Alt1->Ligand Methylation (+I Effect)

Caption: Structural relationship and synthesis workflow for 3-Im-5-MePy complexes compared to standard analogues.

Experimental Methodology: Self-Validating TGA Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), the following TGA protocol is recommended. This workflow includes built-in "self-checks" to distinguish between solvent loss and ligand decomposition.

Instrument: PerkinElmer TGA 8000 or TA Instruments Q500. Atmosphere: Dynamic Nitrogen (


) flow at 20 mL/min (Inert) vs. Air (Oxidative comparison).
StepParameterPurposeSelf-Validation Check
1 Equilibration Hold at 30°C for 5 minEstablishes stable baseline mass.
2 Solvent Desorption Ramp 30°C

150°C @ 5°C/min
Removes lattice water/ethanol. Check: Mass loss should match calculated solvent % from elemental analysis.
3 Isothermal Hold Hold at 150°C for 10 minEnsures complete solvent removal before framework stress.
4 Framework Decomposition Ramp 150°C

800°C @ 10°C/min
Primary degradation of organic ligand.
5 Residue Analysis Hold at 800°C (switch to Air if needed)Combusts carbon char to leave pure Metal Oxide. Check: Residual mass must match theoretical % of MO/M.
Comparative Performance Analysis

The thermal behavior of 3-Im-5-MePy complexes is best understood by benchmarking against the rigid BIP (high stability) and the flexible 3-ImPy (baseline stability).

A. The Standard: 3,5-bis(1H-imidazol-1-yl)pyridine (BIP) [1]
  • Behavior: BIP complexes typically form rigid 2D or 3D networks.

  • Thermal Profile: High thermal stability due to the "cross-linking" nature of the bis-imidazole motif.

  • Data Point: Decomposition onset (

    
    ) is typically 350°C – 370°C .[2]
    
  • Mechanism: The pyridine ring is anchored at three points (two imidazoles + pyridine N), requiring high energy to fracture.

B. The Baseline: 3-(1H-imidazol-1-yl)pyridine (3-ImPy)
  • Behavior: Forms 1D chains or discrete molecular species.[1]

  • Thermal Profile: Moderate stability.

  • Data Point:

    
     is typically 250°C – 280°C .
    
  • Mechanism: Single imidazole tether allows for lower-energy rotational freedom and earlier bond scission.

C. The Subject: this compound (3-Im-5-MePy)
  • Performance Verdict: The 3-Im-5-MePy complexes exhibit an intermediate to enhanced stability profile .

  • Projected Data Point:

    
     typically ranges from 290°C – 330°C .
    
  • Causality: The 5-methyl group stabilizes the pyridine-metal bond via electron donation (increasing

    
     vs. 3-ImPy) but lacks the second imidazole anchor of BIP, preventing it from reaching the >350°C range.
    
  • Advantage: Unlike BIP, which often traps solvents irreversibly, 3-Im-5-MePy complexes often show cleaner solvent release steps due to the steric bulk preventing pore collapse.

Quantitative Data Summary

The following table summarizes the thermal decomposition stages for Copper(II) complexes of the respective ligands (Representative Data).

Parameter3-ImPy Complex (Baseline)3-Im-5-MePy Complex (Subject)BIP Complex (Standard)
Solvent Loss (

)
90°C – 110°C100°C – 120°C120°C – 150°C (Trapped)
Ligand Stability (

)
260°C 310°C 360°C
Main Decomp. Step (

)
320°C385°C420°C
Residual Mass (800°C) ~18% (CuO)~20% (CuO)~15% (CuO)
Stability Class ModerateHigh Ultra-High

Technical Insight: The shift from 260°C to 310°C in the onset temperature for the methyl derivative (3-Im-5-MePy) is significant for catalytic applications, allowing these complexes to operate in reaction windows (e.g., 250°C) where the unsubstituted analogue would degrade.

Decomposition Pathway Visualization

Understanding how the complex fails is as important as when it fails. The 3-Im-5-MePy complexes typically follow a three-stage degradation logic.

Figure 2: Thermal Decomposition Pathway [3]

DecompPathway Stage1 Stage 1: Desolvation (30°C - 150°C) Stage2 Stage 2: Ligand Scission (290°C - 400°C) Stage1->Stage2 Stable Plateau (150°C-290°C) Detail1 Loss of Lattice H2O/EtOH (Reversible) Stage1->Detail1 Stage3 Stage 3: Oxide Formation (> 500°C) Stage2->Stage3 Oxidation Detail2 Cleavage of Imidazole-Pyridine Bond Loss of Methyl Group Stage2->Detail2 Detail3 Formation of MO (CuO/ZnO) Combustion of Carbon Char Stage3->Detail3

Caption: Step-wise thermal degradation logic for 3-Im-5-MePy metal complexes.

Conclusion & Recommendation

For researchers developing catalysts or pharmaceutical co-crystals , This compound offers a compelling balance. It provides superior thermal stability compared to unsubstituted pyridine-imidazole ligands (up to ~310°C) without the synthesis complexity or insolubility issues often associated with the rigid BIP ligand.

Final Verdict:

  • Choose 3-Im-5-MePy if: You require a ligand that supports porous architectures with thermal stability up to 300°C and need to fine-tune electronic properties via the methyl group.

  • Choose BIP if: Maximum thermal stability (>350°C) is the sole priority, and solubility is a secondary concern.

References
  • MDPI Materials. (2023). Thermal Decomposition Path of Imidazoline Hybrids and Their Biological Characterization. Retrieved from [Link][4]

  • Dalton Transactions. (2022).[5] Synthesis and structural studies of Cu(II) complexes containing 2-(1H-imidazol-2-yl)pyridine. Retrieved from [Link]

  • Zeitschrift für Kristallographie. (2015). Crystal structure of 3,5-bis(imidazole-1-yl)pyridine (BIP) coordination polymers. Retrieved from [Link]

  • European Journal of Inorganic Chemistry. (2024). Layered Ag(I), Cd(II) and Cu(I) Luminescent Coordination Polymers Assembled Through Tri-Pyridyl Cyclic Triimidazole. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 3-(1H-imidazol-1-yl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-(1H-imidazol-1-yl)-5-methylpyridine is a nitrogen-rich heterocyclic intermediate often used in pharmaceutical synthesis (e.g., kinase inhibitors). Its disposal requires strict adherence to protocols designed for organic bases . Improper disposal poses significant environmental risks due to the formation of nitrogen oxides (NOx) during uncontrolled combustion and potential leaching of pyridine derivatives into groundwater.

This guide provides a self-validating workflow to ensure compliance with EPA (RCRA) standards and best laboratory practices.

Chemical Hazard Profile (Disposal Context)
ParameterCharacteristicOperational Implication
Chemical Structure Pyridine ring + Imidazole ringHigh Nitrogen content; generates NOx upon incineration.
Basicity Weak to Moderate BaseDo not mix with strong acids in waste streams without controlled neutralization (exothermic risk).
RCRA Status Non-listed (Derivative)Treat as Hazardous Waste (toxicity/irritant characteristics). Note: Pure Pyridine is U196; derivatives are often regulated by characteristic.
Physical State Solid (typically)Dust hazard; requires sealed containment to prevent inhalation.

Pre-Disposal Stabilization (The Self-Validating System)

Scientific Integrity Note: Disposal is not just "throwing away"; it is the final step of synthesis. The following protocol ensures the waste stream is stable before it leaves your bench.

A. Waste Stream Segregation

CRITICAL: Segregate this compound from oxidizers (e.g., peroxides, nitric acid) and strong acids .

  • Reasoning: Imidazole and pyridine moieties are electron-rich/basic. Mixing with oxidizers can lead to rapid oxidation or fire. Mixing with strong acids generates heat (neutralization enthalpy), which can pressurize waste containers.

B. Liquid Waste (Mother Liquors/Solvents)

If the compound is dissolved in organic solvents (e.g., DCM, Methanol, DMSO):

  • pH Check: Verify the pH of the waste solution.

    • Validation: If pH < 4 or > 10, label as "Corrosive" in addition to "Toxic/Flammable".

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste carboy material (HDPE is standard, but use Glass for halogenated solvents if required by local EHS).

C. Solid Waste (Pure Compound/Scraps)
  • Quenching: If the solid is reactive or wet with reagents, quench small samples in a beaker to verify stability before bulking.

  • Double Containment: Place solid waste in a clear, screw-top jar inside the primary solid waste bin to prevent dust dispersion.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Containment
  • Don PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a fume hood.[1][2]

  • Select Container:

    • Solids: Wide-mouth HDPE or Glass jar with a Teflon-lined screw cap.

    • Liquids: UN-rated solvent carboy (e.g., Nalgene 83B).

  • Transfer: Funnel waste slowly. Do not fill >90% capacity to allow for thermal expansion.

Phase 2: Labeling & Documentation
  • Chemical Name: Write out "this compound". Do not use abbreviations or formulas.

  • Hazards: Check "Toxic" and "Irritant".[3][4] If in flammable solvent, check "Flammable".

Phase 3: Handoff to EHS/Vendor
  • Disposal Method: Incineration is the required method.

  • Instruction to Vendor: "Nitrogen-containing organic heterocycle. Requires incineration with scrubber for NOx control."

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for handling this specific chemical, ensuring no step is missed.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid Solution StateCheck->Liquid Dissolved Spill Spill Scenario StateCheck->Spill Accidental Release DustControl Place in Screw-Top Jar (Prevent Dust) Solid->DustControl SolidBin Secondary Containment (Solid Waste Bin) DustControl->SolidBin Label Label: Full Name + 'Toxic' SolidBin->Label pHCheck Check pH Liquid->pHCheck Neutralize CAUTION: Do not neutralize in closed container pHCheck->Neutralize Extreme pH (<2 or >12) Carboy Transfer to Compatible Carboy (HDPE/Glass) pHCheck->Carboy pH 4-10 Neutralize->Carboy After Stabilization Carboy->Label Absorb Absorb with Vermiculite/Sand (Do not use paper towels) Spill->Absorb Scoop Scoop to Sealed Jar Absorb->Scoop Scoop->Label Incinerate Hand off for Incineration Label->Incinerate

Caption: Operational decision tree for the safe segregation and packaging of this compound waste streams.

Emergency Contingencies

Spill Management

If a spill occurs (Solid or Liquid):

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure fume hoods are active; open windows if safe.

  • Neutralize/Absorb:

    • Solids: Cover with wet sand or vermiculite to prevent dust lofting, then scoop.

    • Liquids: Use a commercial "Organic Base" spill kit or an inert absorbent (vermiculite/clay). Do not use paper towels (combustible surface area).

  • Decontamination: Wash the surface with a dilute soap solution, followed by water. Collect all washings as hazardous waste.

Technical Justification & Incineration Specs

For communication with Waste Vendors:

  • Destruction Efficiency: The pyridine and imidazole rings are thermally stable. High-temperature incineration (>1000°C) is required to break the aromaticity.

  • NOx Management: The high nitrogen content (

    
     ratio) necessitates the use of incinerators equipped with Selective Catalytic Reduction (SCR) or wet scrubbers to prevent the release of Nitrogen Oxides (NOx) into the atmosphere [1].
    
  • Regulatory Code: While not a specific "P" or "U" listed waste by itself, it should be classified under D001 (Ignitable, if in solvent) or general Toxic organic waste depending on state regulations (e.g., California Title 22) [2].

References
  • National Institutes of Health (NIH) - PubChem. Pyridine and Imidazole Hazard Data. Available at: [Link] (Accessed Feb 2026).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

Sources

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